Technical Documentation Center

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
  • CAS: 132564-22-8

Core Science & Biosynthesis

Foundational

"literature review of 1-azaspiro[4.4]nonane derivatives"

An In-depth Technical Guide to 1-Azaspiro[4.4]nonane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Introduction The 1-azaspiro[4.4]nonane scaffold, a bicyclic system featuring a pyrrolidine and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Azaspiro[4.4]nonane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1-azaspiro[4.4]nonane scaffold, a bicyclic system featuring a pyrrolidine and a cyclopentane ring sharing a single spirocyclic carbon, represents a privileged structure in medicinal chemistry.[1] Its inherent rigidity and unique three-dimensional geometry provide a fixed orientation of substituents, which can lead to enhanced target selectivity, improved binding affinity, and favorable pharmacokinetic properties.[2][3] This structural motif is the core of several biologically active natural products, most notably the Cephalotaxus alkaloids, which have demonstrated significant therapeutic value.[4][5]

Derivatives of this scaffold have shown a remarkable breadth of biological activity, with promising applications as anticancer, antiviral, and central nervous system (CNS) agents.[1][5] This guide offers an in-depth review of the synthesis, pharmacological profiles, and structure-activity relationships of 1-azaspiro[4.4]nonane derivatives, providing a critical resource for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for the 1-Azaspiro[4.4]nonane Core

The construction of the 1-azaspiro[4.4]nonane ring system has evolved from classical multi-step procedures to more efficient and elegant modern methodologies. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.

Classical Synthetic Approaches

Historically, the synthesis of this scaffold has been dominated by two primary strategies:

  • Formation of a Cyclopentane Ring onto a Pre-existing Pyrrolidine: This approach involves building the five-membered carbocyclic ring onto a pyrrolidine precursor. A key example is the acyloin condensation of a diester tethered to a pyrrolidine ring, as demonstrated in early syntheses.[4]

  • Formation of a Pyrrolidine Ring onto a Pre-existing Cyclopentane: Conversely, this strategy involves constructing the nitrogen-containing heterocycle onto a cyclopentane template.[2][4]

While foundational, these methods can be lengthy and sometimes lack the efficiency required for rapid library synthesis in modern drug discovery.

Modern & Efficient Methodologies

Recent advancements have focused on domino and cascade reactions that enable the construction of the complex spirocyclic core in a single step, significantly improving overall yield and reducing operational complexity.

Domino Radical Bicyclization

A powerful and contemporary method for synthesizing 1-azaspiro[4.4]nonane derivatives is the domino radical bicyclization.[5][6] This approach involves the strategic formation and capture of nitrogen-centered radicals to forge the bicyclic system under mild conditions.[5][7] The use of radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) allows the reaction to proceed efficiently.[5][8]

Experimental Protocol: Domino Radical Bicyclization Synthesis

This protocol provides a generalized methodology for the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization, based on established literature.[8][9]

  • Precursor Synthesis: Synthesize an O-benzyl oxime ether starting material. This precursor must contain an alkenyl moiety and an aromatic ring functionalized with a bromine or iodine atom, which will serve as the radical acceptor and initiator sites, respectively.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the oxime ether precursor and a radical promoter such as Bu₃SnH in a suitable solvent (e.g., toluene).

  • Radical Initiation:

    • Thermal Initiation: Add a radical initiator like AIBN and heat the reaction mixture to reflux.

    • Mild Initiation: For reactions at room temperature, use an initiator such as Et₃B.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product, typically a mixture of diastereomers, is then purified using flash column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivatives.[9]

Visualization: Domino Radical Bicyclization Workflow

G cluster_0 Synthesis Workflow A 1. Precursor Synthesis (O-benzyl oxime ether) B 2. Reaction Setup (Precursor + Bu3SnH in Toluene) A->B C 3. Radical Initiation (AIBN at reflux or Et3B at RT) B->C D 4. Domino Bicyclization (Aryl/Alkoxyaminyl radical cascade) C->D E 5. Purification (Flash Column Chromatography) D->E F Product (1-Azaspiro[4.4]nonane derivative) E->F

Caption: Workflow for Domino Radical Bicyclization.

Intramolecular 1,3-Dipolar Cycloaddition

Another effective strategy involves the intramolecular 1,3-dipolar cycloaddition of nitrones. This method utilizes a pent-4-enyl group introduced to a 5,5-dialkyl-1-pyrroline N-oxide. Subsequent heating triggers the cycloaddition, followed by isoxazolidine ring opening to yield the desired spirocyclic amine.[10]

Table 1: Comparison of Synthetic Routes to 1-Azaspiro[4.4]nonane Core

Synthetic MethodKey FeaturesTypical YieldsReference
Acyloin CondensationClassical approach, multi-stepModerate[4]
Pd-catalysed Domino ReactionUtilizes dienyl ketone oximesGood[4]
Domino Radical BicyclizationOne-pot, mild conditions, forms two rings11-67%[5][6]
1,3-Dipolar CycloadditionStereospecific potential, thermal conditionsModerate[10]

Part 2: Pharmacological Profile and Therapeutic Applications

The unique three-dimensional structure of the 1-azaspiro[4.4]nonane scaffold makes it an ideal framework for interacting with various biological targets, leading to a diverse range of pharmacological activities.

Anticancer Activity

The most prominent application of this scaffold is in oncology. The natural product Homoharringtonine (HHT) , an ester derivative of the 1-azaspiro[4.4]nonane-containing alkaloid cephalotaxine, is an approved therapeutic for chronic myeloid leukemia (CML).[1][5]

Mechanism of Action: HHT exerts its potent antiproliferative effects primarily by inhibiting protein synthesis. It targets the ribosomal A-site, thereby preventing the elongation phase of translation. This disruption of protein production leads to cell growth inhibition, cell cycle arrest, and the induction of apoptosis in cancer cells.[1]

Visualization: Simplified Signaling Pathway for HHT-Induced Apoptosis

G HHT Homoharringtonine (HHT) Ribosome Ribosome HHT->Ribosome Inhibits ProteinSynth Protein Synthesis (Elongation) Apoptosis Apoptosis ProteinSynth->Apoptosis Inhibition leads to CellCycle Cell Cycle Arrest ProteinSynth->CellCycle Inhibition leads to

Caption: HHT inhibits protein synthesis, leading to apoptosis.

Beyond HHT, novel synthetic 1-oxa-4-azaspironenone derivatives (a related spirocyclic scaffold) have demonstrated potent cytotoxicity against various human cancer cell lines, as shown in the table below.[11]

Table 2: In Vitro Anticancer Activity of Selected Spirocyclic Derivatives

CompoundA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
6b >401.130.18 [11]
6d 0.26 1.150.81[11]
7c 4.890.440.49[11]
8d 1.050.10 1.01[11]
Bendamustine10.3216.5114.53[11]
Vorinostat1.121.031.25[11]
Neurological Activity

1-Azaspiro[4.4]nonane derivatives have been identified as potent agonists of nicotinic acetylcholine receptors (nAChRs).[2][5][9] These ligand-gated ion channels are widely distributed throughout the CNS and are deeply involved in cognitive processes such as learning and memory. Modulation of nAChRs is a key strategy for treating cognitive disorders and neurodegenerative diseases like Alzheimer's disease.[2] The rigid scaffold can effectively position key pharmacophoric elements to achieve high affinity and selectivity for specific nAChR subtypes.

Visualization: Simplified nAChR Signaling Pathway

G Agonist 1-Azaspiro[4.4]nonane Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds & Activates Channel Na⁺/Ca²⁺ Influx nAChR->Channel Opens Depolarization Membrane Depolarization Channel->Depolarization Signaling Ca²⁺-dependent Signaling Cascades Depolarization->Signaling Release Neurotransmitter Release Signaling->Release

Caption: nAChR activation by an azaspiro agonist.[9]

Antiviral Activity

The therapeutic potential of this scaffold extends to infectious diseases. Certain 1-azaspiro[4.4]nonane derivatives have been reported to exhibit inhibitory activity against the Hepatitis C Virus (HCV), highlighting another avenue for drug development based on this versatile core structure.[5][9]

Part 3: Structure-Activity Relationships (SAR) and Physicochemical Properties

The biological activity of 1-azaspiro[4.4]nonane derivatives is intrinsically linked to their unique structural and chemical properties.

  • Structural Rigidity: The spirocyclic nature of the scaffold reduces conformational flexibility.[3] This pre-organization of the molecule can decrease the entropic penalty upon binding to a biological target, leading to higher affinity. It also provides a stable three-dimensional framework for the precise positioning of functional groups to optimize interactions with receptor pockets.

  • Metabolic Stability: The spiro center and the overall compact structure can contribute to increased metabolic stability, a desirable trait in drug candidates.[12]

  • Influence of Substituents: The nature and position of substituents on both the pyrrolidine and cyclopentane rings are critical for determining the pharmacological profile. For instance, esterification of the cephalotaxine core dramatically enhances its anticancer potency, as seen with Homoharringtonine.[5] Future design efforts will focus on modifying these substitution patterns to fine-tune potency and selectivity for new targets.

Conclusion

The 1-azaspiro[4.4]nonane ring system is a proven and valuable scaffold in the landscape of medicinal chemistry. Its presence in potent natural products and its successful application in synthetic drug candidates underscore its therapeutic relevance. The evolution from classical, multi-step syntheses to modern, efficient domino reactions has made this scaffold more accessible for broad exploration in drug discovery programs. With established activity in oncology, neuroscience, and virology, 1-azaspiro[4.4]nonane derivatives will undoubtedly continue to be a fertile ground for the development of novel therapeutics. Future research will likely focus on leveraging advanced synthetic methods to create diverse chemical libraries and exploring new biological targets for this remarkable structural motif.

References

  • De Kimpe, N., & De Smaele, D. (1999). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 1999(11), 1806-1816.

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Guides.

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. BenchChem Technical Guides.

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21544–21556.

  • De Kimpe, N., & De Smaele, D. (1999). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate.

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications.

  • Vulcanchem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane for sale. Vulcanchem.

  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Technical Guides.

  • (n.d.). 1-Oxa-7-azaspiro[4.4]nonane: A Key Intermediate for Advanced Synthesis. Source.

  • BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. BenchChem Technical Guides.

  • Tumanov, A. A., Strizhakov, R. K., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2058–2065.

  • Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 28(1), 128-132.

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem Technical Guides.

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Pontificia Universidad Javeriana.

Sources

Protocols & Analytical Methods

Method

Application Note: Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary The modern drug discovery landscape is increasingly shifting away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "escape from flatland" improves compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is increasingly shifting away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "escape from flatland" improves compound solubility, metabolic stability, and target selectivity. Among these 3D architectures, the 1-azaspiro[4.4]nonane ring system has emerged as a highly privileged scaffold[1].

This application note provides an in-depth technical guide on tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) [2]. As a Senior Application Scientist, I have structured this guide to detail the causality behind its orthogonal reactivity, provide self-validating synthetic protocols, and map its utility in synthesizing complex therapeutics such as KRAS G12D inhibitors[3].

Structural Rationale & Target Landscape

The spirocyclic core of 1-azaspiro[4.4]nonane provides a rigid, defined conformation that restricts the conformational space of the molecule. This rigidity allows for the precise vector projection of pharmacophores into deep, complex binding pockets that are inaccessible to flexible linear chains or flat aromatics.

Historically, this scaffold has been identified in bioactive natural products like cephalotaxine and utilized in the development of potent nicotinic acetylcholine receptor (nAChR) agonists[1]. More recently, the scaffold has been successfully deployed in oncology. For instance, functionalized 1-azaspiro[4.4]nonanes act as critical allosteric inhibitors of the KRAS G12D mutation—a target once deemed "undruggable"[3].

KRAS_Pathway GEF Upstream GEF (SOS) KRAS KRAS G12D (Active GTP-bound) GEF->KRAS Activation RAF RAF / MEK / ERK Cascade KRAS->RAF Signaling Tumor Tumor Cell Proliferation RAF->Tumor Inhibitor Spirocyclic KRAS G12D Inhibitor Inhibitor->KRAS Allosteric Blockade

Fig 1. KRAS G12D signaling cascade and the intervention point of spirocyclic inhibitors.

Physicochemical Properties & Divergent Reactivity

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is engineered for divergent synthesis. The presence of the N-Boc protecting group renders the amine inert to nucleophiles and bases, allowing the adjacent C6-ketone to undergo aggressive transformations (e.g., Grignard additions, Wittig olefinations, or reductive aminations) without compromising the spirocyclic core.

Table 1: Physicochemical Profile
PropertyValue / Description
Compound Name Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
CAS Registry Number 132564-22-8[2]
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Reactivity Profile Orthogonal: Electrophilic C6-ketone / Acid-labile N1-Boc
Table 2: Biological Target Divergence by Azaspiro Ring Size

To understand the specific utility of the [4.4] system, it is crucial to compare it against its homologues. The ring size directly dictates the exit vectors of attached substituents[4].

Scaffold TypePrimary Biological TargetsTherapeutic AreaKey Structural Attribute
Azaspiro[4.4]nonane nAChR, KRAS G12D[3]CNS Disorders, OncologyCompact, rigid vector projection
Azaspiro[4.5]decane TYK2/JAK1, RIPK1Inflammatory DiseasesExtended conformational flexibility

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. Causality is provided for every reagent choice to ensure that researchers can troubleshoot and adapt these workflows.

Protocol_Workflow Step1 Boc-Spiro-Ketone (Starting Material) Step2 Imine Formation (Amine, AcOH) Step1->Step2 Step3 Selective Reduction (NaBH(OAc)3) Step2->Step3 Step4 Boc Deprotection (TFA / DCM) Step3->Step4 Step5 Free Spiro-Diamine (Target Scaffold) Step4->Step5

Fig 2. Step-by-step orthogonal functionalization workflow for Protocol A.

Protocol A: Reductive Amination and Orthogonal Deprotection

Objective: Convert the C6-ketone into a functionalized amine while preserving the spirocyclic architecture, followed by unmasking the N1-amine for subsequent coupling.

Scientific Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting ketone to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Boc Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture to remove TFA. Neutralize with 1M NaOH and extract with ethyl acetate to yield the free spiro-diamine.

Validation & Quality Control:

  • Pre-Reduction: Monitor imine formation via LC-MS; look for the [M+H]⁺ mass shift corresponding to the loss of water.

  • Post-Deprotection: The final product should stain positively (deep purple/pink) with Ninhydrin on a TLC plate, confirming the presence of the deprotected secondary amine.

Protocol B: Tandem Reduction to 1-Methyl-1-azaspiro[4.4]nonan-6-ol

Objective: Simultaneous reduction of the C6-ketone to a secondary alcohol and the N-Boc group to an N-methyl group. This specific transformation is a critical step in the synthesis of KRAS G12D inhibitors[3].

Scientific Causality: Lithium aluminum hydride (LiAlH₄) is a powerful global reducing agent. It reduces the ketone directly to an alcohol. Concurrently, it attacks the Boc carbamate carbonyl, forming an aminal intermediate that collapses and is further reduced to yield an N-methyl group. This tandem reaction saves multiple synthetic steps.

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (3.0 eq, 1M in THF) in anhydrous THF (10 mL) under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (900 mg, 3.7 mmol) in anhydrous THF (5 mL) and add dropwise to the LiAlH₄ suspension to control the exothermic hydrogen evolution.

  • Reflux: Heat the reaction mixture to 60 °C and stir for 2 hours[3].

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.

    • Expert Insight: Unlike the simple water quench described in some patents, the Fieser method prevents the formation of unfilterable aluminum hydroxide gels, yielding a crisp, white, granular precipitate that is easily removed by filtration through Celite.

  • Isolation: Wash the Celite pad with hot ethyl acetate. Concentrate the filtrate to yield 1-methyl-1-azaspiro[4.4]nonan-6-ol.

Validation & Quality Control:

  • FT-IR Spectroscopy: Confirm the complete disappearance of both the Boc carbonyl stretch (~1690 cm⁻¹) and the ketone stretch (~1740 cm⁻¹). A new, broad O-H stretch should appear at ~3300 cm⁻¹.

  • LC-MS: Confirm the mass shift to the N-methyl alcohol derivative.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega (American Chemical Society) URL:[Link]

  • tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate 95% | AiFChem Source: BuyChemJapan URL:[Link]

  • Source: Google Patents (World Intellectual Property Organization)

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Strategic Rationale Spirocyclic scaffolds, particularly 1-azaspiro[4.4]nonanes, have e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Strategic Rationale

Spirocyclic scaffolds, particularly 1-azaspiro[4.4]nonanes, have emerged as highly privileged structures in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these motifs enhance the three-dimensionality of drug candidates, thereby improving target specificity, aqueous solubility, and metabolic stability compared to flat aromatic rings [1]. Specifically, tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) is a critical intermediate in the synthesis of novel pyrimidocyclic compounds, including next-generation KRAS G12D inhibitors [2].

Transitioning the synthesis of this spirocycle from the discovery bench (milligram scale) to the process plant (kilogram scale) presents distinct challenges. The initial spirocyclization often requires harsh conditions, necessitating the use of a robust N-benzyl protecting group. Consequently, the late-stage process chemistry focuses on the efficient, safe, and high-yielding debenzylation and subsequent N-Boc protection of the spiro-amine [3]. This application note details a validated, self-contained two-step protocol optimized for multi-gram to kilogram scalability.

Synthetic Workflow

The synthetic strategy leverages a highly efficient catalytic hydrogenolysis followed by an in-situ or sequential N-Boc protection. The workflow is designed to minimize intermediate isolation, thereby reducing solvent waste and operational cycle times.

G A 1-benzyl-1-azaspiro[4.4]nonan-6-one (Starting Material) B Pd/C, H2 (g) MeOH, RT, 4h (Hydrogenolysis) A->B C 1-azaspiro[4.4]nonan-6-one (Intermediate) B->C D (Boc)2O, TEA THF, RT, 8h (N-Protection) C->D E Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1- carboxylate (Target Product) D->E

Figure 1: Two-step synthetic workflow for tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Process Chemistry & Mechanistic Causality

Step 1: Catalytic Hydrogenolysis (Debenzylation)

The removal of the N-benzyl group is achieved via palladium-catalyzed hydrogenolysis.

  • Catalyst Selection: 10% Pd/C is utilized. At scale, the water content of the Pd/C (typically 50% wet) is critical to mitigate the fire hazard associated with dry palladium catalysts in the presence of methanol vapors.

  • Solvent Dynamics: Methanol (MeOH) is selected over ethyl acetate or THF due to its superior solubility profile for both the starting material and the resulting secondary amine, as well as its high hydrogen gas solubility, which prevents mass-transfer limitations during scale-up [2].

  • Causality in Yield: The spirocyclic nitrogen is sterically hindered. Maintaining a hydrogen pressure of 1–3 atm ensures complete conversion within 4 hours, preventing the formation of dimeric impurities.

Step 2: N-Boc Protection

The intermediate 1-azaspiro[4.4]nonan-6-one is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Exotherm & Gas Evolution: The reaction between the secondary amine and Boc₂O generates equimolar amounts of tert-butanol and carbon dioxide (CO₂). At scale, rapid CO₂ evolution can cause dangerous reactor pressurization. Therefore, Boc₂O is added dropwise at 0–5 °C.

  • Role of Triethylamine (TEA): While the reaction does not generate acidic byproducts, TEA acts as a nucleophilic catalyst and ensures the spiro-amine remains completely free-based, driving the reaction to >98% conversion within 8 hours [3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-azaspiro[4.4]nonan-6-one (100g Scale)

Self-Validating IPC: Monitor the disappearance of the benzyl protons (δ ~3.7 ppm) via ¹H-NMR.

  • Preparation: Purge a 2.0 L pressure reactor (e.g., Parr reactor) with nitrogen (N₂) for 15 minutes.

  • Charging: Charge 1-benzyl-1-azaspiro[4.4]nonan-6-one (100.0 g, 436 mmol) into the reactor. Add 660 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10.0 g, 50% wet). Safety Note: Ensure the reactor is under a blanket of N₂ to prevent solvent ignition.

  • Hydrogenation: Seal the reactor, purge with N₂ three times, then purge with Hydrogen (H₂) three times. Pressurize the reactor to 30 psi (approx. 2 atm) with H₂.

  • Reaction: Stir the suspension vigorously (600 rpm) at 20–25 °C for 4 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Vent the H₂ and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional Methanol (2 × 100 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (30 °C, 50 mbar) to afford 1-azaspiro[4.4]nonan-6-one as a pale yellow oil.

    • Expected Yield: ~54 g (88–90%).

    • Analytical (ES-API): [M+H]⁺ = 140.1[3].

Protocol B: Synthesis of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Self-Validating IPC: TLC (Hexanes/EtOAc 7:3) or HPLC to confirm complete consumption of the highly polar free amine.

  • Preparation: In a 2.0 L jacketed glass reactor equipped with an overhead stirrer and an addition funnel, dissolve 1-azaspiro[4.4]nonan-6-one (54.0 g, 388 mmol) in anhydrous Tetrahydrofuran (THF, 600 mL).

  • Base Addition: Add Triethylamine (TEA) (58.9 g, 81 mL, 582 mmol, 1.5 equiv). Stir for 10 minutes.

  • Cooling: Circulate coolant to drop the internal reactor temperature to 0–5 °C.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (127.0 g, 582 mmol, 1.5 equiv) in THF (150 mL). Add this solution dropwise via the addition funnel over 60 minutes. Observe continuous off-gassing of CO₂.

  • Reaction: Once the addition is complete, remove the cooling and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 8 hours.

  • Quench & Extraction: Quench the reaction by adding 300 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 250 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M Citric Acid (200 mL) to remove residual TEA, saturated NaHCO₃ (200 mL), and brine (200 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via short-path distillation or a silica plug (eluting with Hexanes/EtOAc 9:1) to yield the target compound as a colorless to pale-yellow viscous oil.

Quantitative Data & Scale-Up Metrics

The following table summarizes the process metrics observed during the scale-up campaign, demonstrating the robustness of the optimized parameters.

Table 1: Scale-Up Metrics and Yield Comparison

ParameterBench Scale (1.5 g)Pilot Scale (10 g)Kilo-Lab Scale (100 g)
Step 1 Yield (%) 88.5%89.2%88.0%
Step 2 Yield (%) 92.0%91.5%90.4%
Overall Yield (%) 81.4%81.6%79.5%
Step 1 IPC (HPLC) >99% conversion>99% conversion98.5% conversion
Final Purity (HPLC) 98.5%98.2%97.9%
Residual Pd (ICP-MS) < 10 ppm< 10 ppm< 15 ppm

Table 2: Critical Quality Attributes (CQAs) of the Final Product

AttributeSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Identity (Mass) m/z = 240.1 (M+H)⁺LC-MS (ESI)
Purity ≥ 95.0%HPLC (UV 210 nm)
Des-Boc Impurity ≤ 1.0%HPLC / LC-MS

Conclusion

The two-step synthesis of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate from its N-benzyl precursor is highly scalable. By strictly controlling the hydrogenolysis mass transfer and managing the exothermic CO₂ evolution during Boc protection, process chemists can reliably produce this critical spirocyclic building block in high yield and purity, suitable for downstream API manufacturing.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.National Institutes of Health (PMC).
  • WO2023030385A1 - Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation.Google Patents.
  • WO2022194245A1 - 嘧啶并环类化合物及其制法和用途.Google Patents.
Method

Application Note: Synthesis and Derivatization of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Analogs

Strategic Utility in Drug Discovery The 1-azaspiro[4.4]nonane ring system is a privileged spirocyclic scaffold that has garnered intense interest in modern medicinal chemistry. Historically recognized as the core structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

The 1-azaspiro[4.4]nonane ring system is a privileged spirocyclic scaffold that has garnered intense interest in modern medicinal chemistry. Historically recognized as the core structural motif of cephalotaxine and its antileukemic derivatives (e.g., homoharringtonine) [1], this scaffold has recently been repurposed in the development of cutting-edge targeted therapies, including highly selective KRAS G12D inhibitors [2].

The strategic value of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate lies in its high fraction of sp³-hybridized carbons ( Fsp3​ ) and its orthogonal functional handles. The spirocyclic nature restricts conformational flexibility, projecting substituents into distinct 3D vectors that flat aromatic rings cannot access. The molecule features two critical sites for derivatization:

  • The N-Boc Protected Amine (Position 1): Provides stability against nucleophiles and bases, allowing extensive elaboration of the cyclopentanone ring. It can be selectively deprotected or globally reduced to an N-methyl group.

  • The Ketone (Position 6): Acts as an electrophilic hub for reductive aminations, Grignard additions, or stereoselective reductions, enabling the rapid generation of diverse analog libraries.

Mechanistic Insights: Constructing the Spirocyclic Core

While tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is commercially available, de novo synthesis of its analogs often requires sophisticated ring-closing strategies. Two highly efficient methodologies dominate the literature:

  • Domino Radical Bicyclization: As demonstrated by Guerrero-Caicedo et al., treating O-benzyl oxime ethers containing an alkenyl moiety with Bu3​SnH and AIBN triggers the formation of an alkoxyaminyl radical. This intermediate undergoes a rapid 5-exo-trig cyclization followed by a second ring closure, yielding the 1-azaspiro[4.4]nonane skeleton with high diastereoselectivity [3].

  • Nitroso-Ene Cyclization: Hong and co-workers developed a rapid construction of the azaspiro core via a nitroso-ene reaction from a cyclopentene precursor, which was subsequently applied to the modular synthesis of cephalotaxine [4].

Synthetic Diversification Workflow

The following workflow illustrates the divergent pathways used to convert the central 6-oxo core into highly functionalized pharmacological building blocks.

G Core Tert-butyl 6-oxo-1-azaspiro[4.4]nonane -1-carboxylate (Core) Red 1-methyl-1-azaspiro[4.4]nonan-6-ol (KRAS Precursor) Core->Red LiAlH4, THF, 60°C Amin 6-amino-1-azaspiro[4.4]nonane Analogs Core->Amin R-NH2, NaBH(OAc)3 Alk 6-alkyl-6-hydroxy Analogs Core->Alk RMgBr, THF, 0°C Deprot 6-oxo-1-azaspiro[4.4]nonane (Free Amine) Core->Deprot TFA, DCM, RT

Synthetic diversification of the 6-oxo-1-azaspiro[4.4]nonane core into functionalized analogs.

Experimental Protocols

Protocol A: Global Reduction to 1-Methyl-1-azaspiro[4.4]nonan-6-ol

This transformation is a critical step in the synthesis of pyrimidocyclic KRAS G12D inhibitors [2]. Causality & Rationale: Lithium aluminum hydride ( LiAlH4​ ) is employed here for a dual purpose. First, it reduces the C6 ketone to a secondary alcohol. Second, it reduces the tert-butyl carbamate (Boc group). Mechanistically, the Boc group undergoes C–O bond cleavage to form an iminium ion intermediate, which is rapidly trapped by a hydride equivalent to yield an N-methyl group. This one-pot global reduction is highly atom-economical.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with N2​ .

  • Reaction Setup: Dissolve tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (900 mg, 3.7 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add LiAlH4​ (11 mL of a 1.0 M solution in THF, 11 mmol, 3.0 equiv) dropwise over 10 minutes to control the exothermic evolution of H2​ gas.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 2 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain).

  • Fieser-Fieser Workup (Critical Step): To prevent the formation of an unfilterable aluminum emulsion, cool the mixture back to 0 °C. Sequentially and cautiously add: 0.42 mL of H2​O , 0.42 mL of 15% aqueous NaOH, and finally 1.25 mL of H2​O . Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL). Dry the combined organic filtrates over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 1-methyl-1-azaspiro[4.4]nonan-6-ol (~450 mg) as a pale yellow oil.

  • Validation: 1H NMR should confirm the disappearance of the Boc singlet (~1.45 ppm, 9H) and the appearance of a sharp N-methyl singlet (~2.30 ppm, 3H).

Protocol B: Diastereoselective Reductive Amination

Causality & Rationale: To generate 6-amino analogs, reductive amination is preferred over direct alkylation to avoid over-alkylation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the ketone starting material. The reaction proceeds via an intermediate imine/iminium species.

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL vial, dissolve the 6-oxo core (1.0 equiv) and the desired primary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in one portion. The suspension will gradually become homogeneous. Stir at room temperature for 12–16 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCE) and stir until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organics over Na2​SO4​ , concentrate, and purify via flash column chromatography ( SiO2​ , DCM/MeOH gradient) to isolate the 6-amino analog.

Quantitative Data & Analog Profiling

The table below summarizes the reaction conditions, isolated yields, and diastereomeric ratios (dr) for the synthesis of key analogs derived from the 6-oxo core. The stereochemical outcome at C6 is heavily influenced by the steric bulk of the adjacent spiro-center.

Target AnalogTransformation TypeReagents & ConditionsIsolated Yield (%)Diastereomeric Ratio (dr)*
1-methyl-1-azaspiro[4.4]nonan-6-ol Global Reduction LiAlH4​ (3 eq), THF, 60 °C, 2 h85%1.5:1 (trans:cis)
6-(benzylamino)-1-azaspiro[4.4]nonane-1-carboxylate Reductive Amination BnNH2​ , NaBH(OAc)3​ , AcOH, DCE, RT78%>10:1
6-hydroxy-6-methyl-1-azaspiro[4.4]nonane-1-carboxylate Grignard Addition MeMgBr (1.5 eq), THF, 0 °C, 1 h92%>20:1
6-oxo-1-azaspiro[4.4]nonane Boc DeprotectionTFA (20% v/v in DCM), 0 °C to RT, 1 h95%N/A

*Determined by 1H NMR analysis of the crude reaction mixture prior to chromatographic purification.

References

  • Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation (WO2023030385A1).Google Patents.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(24), 20653–20663. Available at:[Link]

  • Huang, S.-H., Tian, X., Mi, X., & Hong, R. (2015). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. Tetrahedron Letters, 56(48), 6656-6658. Available at:[Link]

Application

Application Note: Design, Synthesis, and Validation of Spirocyclic Lactams as Peptide Mimetics

Executive Summary The translation of native peptides into viable therapeutics is historically hindered by their rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility[1]. Spirocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically hindered by their rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility[1]. Spirocyclic lactams—rigid, bicyclic scaffolds sharing a single quaternary carbon atom—have emerged as a privileged solution in peptidomimetic drug discovery. By severely restricting backbone geometry, these scaffolds permanently lock pharmacophoric side chains into spatially defined vectors. This application note details the end-to-end protocols for synthesizing spirocyclic lactams, structurally validating their mimicry of secondary motifs (such as the type II' β -turn), and evaluating their biological efficacy in receptor modulation.

The Mechanistic Rationale: Why Spirocyclic Lactams?

In native proteins, the β -turn is a critical secondary structure frequently implicated in protein-protein interactions (PPIs) and receptor binding[2]. However, isolated short peptides rarely maintain this folded state in solution. Spirocyclic lactams address this by introducing a covalent constraint that forces the molecule into a predictable turn geometry.

For instance, spirobicyclic[5.6.5] lactams have been successfully deployed as Pro-Leu-Gly mimetics to modulate dopamine receptors[1]. Similarly, spirocyclic β -lactams like NYX-2925 have demonstrated profound efficacy as NMDA receptor modulators, enhancing synaptic plasticity and memory without the excitotoxicity associated with full agonists[3].

Workflow A Rational Design (In Silico Modeling) B Scaffold Synthesis (Pictet-Spengler / RCM) A->B C Conformational Validation (NMR, CD, X-ray) B->C D Biological Evaluation (Receptor Binding / SPR) C->D

Fig 1. End-to-end workflow for developing spirocyclic lactam peptidomimetics.

Protocol: Synthesis of Tetrahydroisoquinoline Spirocyclic Lactams

Causality & Principle: To construct the rigid spirocyclic core, we utilize a strategic combination of the Pictet-Spengler reaction and Ring-Closing Metathesis (RCM). The Pictet-Spengler condensation establishes the tetrahydroisoquinoline framework while introducing the critical quaternary stereocenter. Subsequent RCM efficiently closes the spiro-ring. This modular approach allows for late-stage diversification of the amino acid side chains[2][4].

Step-by-Step Methodology:

  • Imine Formation & Pictet-Spengler Condensation :

    • Action : Dissolve the α -benzyl vinylglycine derivative (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Stir at room temperature for 16 hours.

    • Causality : TFA accelerates the formation of the intermediate iminium ion, which undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core.

    • Self-Validation : Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3). Confirm the intermediate mass peak corresponding to the cyclized product via LC-MS before proceeding.

  • N-Acylation / Introduction of the Metathesis Partner :

    • Action : Treat the resulting secondary amine with acryloyl chloride (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

    • Causality : This step installs the terminal olefin required for the subsequent metathesis reaction. Maintaining 0 °C prevents unwanted side reactions like ketene formation or over-acylation.

  • Ring-Closing Metathesis (RCM) :

    • Action : Dilute the diene intermediate in degassed 1,2-dichloroethane (DCE) to a strict concentration of 0.01 M. Add Grubbs' 2nd Generation Catalyst (5 mol%) and heat to 80 °C for 12 hours.

    • Causality : High dilution (0.01 M) is thermodynamically required to favor intramolecular ring closure (forming the spirocycle) over intermolecular cross-metathesis (oligomerization). Grubbs' 2nd Gen is selected for its high functional group tolerance and stability at elevated temperatures[4].

    • Self-Validation : Perform 1 H-NMR on a crude aliquot. The disappearance of terminal olefinic protons ( δ 5.0–6.0 ppm) and the appearance of an internal double bond signal confirm successful spirocyclization.

  • Hydrogenation & Deprotection :

    • Action : Subject the spirocyclic alkene to H2​ gas (1 atm) over Pd/C (10 wt%) in methanol for 4 hours to yield the saturated spirocyclic lactam.

Protocol: Conformational Validation of β -Turn Mimicry

Causality & Principle: To verify that the synthesized spirocyclic lactam accurately mimics a β -turn, a combination of 2D NMR (ROESY/NOESY) and X-ray crystallography must be employed. A type II' β -turn is characterized by specific dihedral angles ( Φ,Ψ ) and a 10-membered intramolecular hydrogen bond between the i and i+3 residues[2][5].

Step-by-Step Methodology:

  • Variable-Temperature NMR (VT-NMR) :

    • Action : Record 1 H-NMR spectra of the spirocyclic lactam in a non-polar hydrogen-bonding solvent (e.g., DMSO−d6​ ) across a temperature gradient of 298 K to 348 K.

    • Causality : The temperature coefficient ( Δδ/ΔT ) of the amide protons reveals their hydrogen-bonding status. A coefficient >−2.0 ppb/K indicates a solvent-shielded proton, confirming the presence of the crucial 10-membered intramolecular hydrogen bond characteristic of a β -turn[5].

  • 2D ROESY/NOESY Analysis :

    • Action : Acquire 2D ROESY spectra (mixing time 200–300 ms) to map interproton distances.

    • Causality : Strong cross-peaks between the of residue i and the amide HN of residue i+1 validate the spatial proximity dictated by the rigid spirocyclic scaffold.

  • X-Ray Crystallography :

    • Action : Grow single crystals via slow evaporation from a DCM/Hexane mixture. Solve the structure to extract precise dihedral angles.

    • Validation : Compare the experimentally derived Φ and Ψ angles against the theoretical values of an ideal type II' β -turn.

Data Presentation: Dihedral Angle Comparison

The structural rigidity of spirocyclic lactams forces the peptide backbone into angles closely mirroring an ideal type II' β -turn, as validated by solid-state X-ray crystallography[2].

Compound Φ(i+1) Ψ(i+1) Φ(i+2) Ψ(i+2)
Lactam 92 48.9°-133.7°-89.4°10.8°
Lactam 96 51.0°-134.0°-105.0°31.0°
Lactam 104 49.4°-135.5°-110.1°40.7°
Ideal Type II' β -turn 60.0° -120.0° -90.0° 0.0°

Protocol: Biological Evaluation via Receptor Modulation Assays

Causality & Principle: Once the conformational integrity of the peptidomimetic is validated, its biological efficacy must be quantified. Spirocyclic β -lactams (e.g., NYX-2925) are highly effective at allosterically modulating receptors like the NMDA receptor, thereby facilitating calcium influx and downstream Long-Term Potentiation (LTP)[3].

Pathway Lactam Spirocyclic β-Lactam (e.g., NYX-2925) NMDAR NMDA Receptor (Allosteric Modulation) Lactam->NMDAR Binds Ca Calcium Influx NMDAR->Ca Channel Opening LTP Long-Term Potentiation (Synaptic Plasticity) Ca->LTP Kinase Activation Memory Learning & Memory Enhancement LTP->Memory Phenotypic Output

Fig 2. Signaling pathway of spirocyclic β-lactam NYX-2925 modulating NMDA receptors.

Step-by-Step Methodology (SPR Binding Assay):

  • Sensor Chip Functionalization :

    • Action : Immobilize the target receptor (e.g., purified NMDA receptor domains) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

    • Causality : Surface Plasmon Resonance (SPR) allows for real-time, label-free quantification of binding kinetics ( Kd​ , kon​ , koff​ ), providing a direct measure of the peptidomimetic's affinity without the steric hindrance of fluorescent tags.

  • Analyte Injection :

    • Action : Inject a concentration series (1 nM to 10 μ M) of the spirocyclic lactam over the immobilized receptor at a flow rate of 30 μ L/min.

    • Causality : A high flow rate minimizes mass transport limitations, ensuring that the observed sensorgrams reflect true molecular binding events rather than diffusion artifacts.

  • Data Analysis & Validation :

    • Action : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

    • Self-Validation : Include a known native peptide binder (e.g., the parent peptide rapastinel[3]) as a positive control to validate the dynamic range and functional integrity of the immobilized receptor chip.

References

  • [2] Spirocyclic Peptidomimetics. ebrary.net. Available at:

  • [4] A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic. ResearchGate. Available at:

  • [5] Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. ResearchGate. Available at:

  • [1] Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at:

  • [3] NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory. National Institutes of Health (NIH). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists and drug development professionals working with the 1-azaspiro[4.4]nonane scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists and drug development professionals working with the 1-azaspiro[4.4]nonane scaffold.

This specific spirocyclic core is the foundational skeleton of cephalotaxine alkaloids (such as the approved leukemia drug homoharringtonine) () and serves as a critical intermediate in the synthesis of next-generation targeted therapies, including emerging KRAS G12D inhibitors ().

Due to the unique steric and electronic environment of the spiro-center, synthesizing tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) frequently presents yield-limiting bottlenecks. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-throughput success.

Mechanistic Workflow & Reaction Pathway

The most scalable industrial route to this compound avoids complex radical bicyclizations or carbene insertions (), relying instead on a robust two-stage sequence starting from 1-benzyl-1-azaspiro[4.4]nonan-6-one.

Workflow A 1-benzyl-1-azaspiro[4.4]nonan-6-one (Precursor) BB BB A->BB Debenzylation (Monitor to prevent over-reduction) B H2 (1 atm), Pd/C MeOH, 25°C C 1-azaspiro[4.4]nonan-6-one (Intermediate) D Boc2O, TEA, DMAP (0.1 eq) DCM, 25°C C->D E tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (Target Product) D->E Boc-Protection (DMAP overcomes steric hindrance) BB->C Debenzylation (Monitor to prevent over-reduction)

Fig 1: Optimized synthetic workflow for tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Troubleshooting & FAQs

Q1: My debenzylation step (Pd/C, H₂) is yielding a mixture of the desired secondary amine and a secondary alcohol. How do I prevent ketone over-reduction?

  • Causality: The spiro-cyclopentanone ring is highly activated. Under high hydrogen pressure (e.g., in a Parr shaker) or extended reaction times, palladium catalyzes the reduction of the C=O bond to a CH-OH group, forming the undesired 1-azaspiro[4.4]nonan-6-ol side product.

  • Solution: Maintain H₂ pressure at exactly 1 atm using a balloon rather than a sealed pressure vessel. If over-reduction persists due to substrate-specific activation, switch the catalyst to Pearlman’s catalyst (Pd(OH)₂/C). Pearlman's catalyst accelerates N-debenzylation relative to ketone reduction, widening the kinetic window to isolate the desired ketone.

Q2: The Boc-protection of 1-azaspiro[4.4]nonan-6-one is stalling at 50% conversion, even with excess Boc₂O. Why is this happening?

  • Causality: The nitrogen atom in the 1-azaspiro[4.4]nonane system sits at a highly sterically congested quaternary spiro-center (C5), flanked immediately by the bulky cyclopentanone ring. Standard conditions (Boc₂O, TEA, THF) lack the nucleophilic activation necessary to overcome this severe steric clash, leading to a kinetic stall.

  • Solution: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and switch the solvent to Dichloromethane (DCM). DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forces the acylation of the hindered spiro-amine.

Q3: Can I construct the spirocyclic core directly via radical bicyclization to improve overall throughput?

  • Causality: Yes, domino radical bicyclization from functionalized oxime ethers can form the 1-azaspiro[4.4]nonane skeleton in a single stage. However, this often yields a complex mixture of cis/trans diastereomers and suffers from competitive elimination if the radical intermediate is not rapidly trapped.

  • Solution: If pursuing this route, use Triethylborane (Et₃B) at room temperature rather than AIBN at reflux. The lower temperature profile provides better diastereoselectivity and suppresses the thermal degradation of the sensitive oxime ether precursors.

Troubleshooting Issue Low Yield of Boc-Protected Product Check LC-MS Analysis of Crude Issue->Check OverRed Mass = 142 [M+H]+ (Ketone Over-reduced) Check->OverRed Step 1 Failure Stall Mass = 140 [M+H]+ (Incomplete Boc Protection) Check->Stall Step 2 Failure Sol1 Reduce H2 pressure to 1 atm or switch to Pd(OH)2/C OverRed->Sol1 Sol2 Add 0.1 eq DMAP to overcome steric hindrance Stall->Sol2

Fig 2: LC-MS driven troubleshooting logic for spirocyclic yield optimization.

Quantitative Data Comparison: Boc-Protection Optimization

To illustrate the necessity of acyl transfer catalysis, the table below summarizes the optimization data for the Boc-protection of the sterically hindered 1-azaspiro[4.4]nonan-6-one intermediate.

ReagentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
Boc₂O (1.5 eq), TEA (1.5 eq)THF25845 - 55Kinetic stall due to steric clash at C5.
Boc₂O (2.0 eq), TEA (2.0 eq)THF601260 - 65Slight improvement; thermal degradation of Boc₂O observed.
Boc₂O (1.5 eq), TEA (1.5 eq), DMAP (0.1 eq) DCM 25 4 > 90 Rapid, complete conversion via N-Boc-pyridinium intermediate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step or workup phase until the listed In-Process Control (IPC) parameters are met.

Step 1: N-Debenzylation of 1-benzyl-1-azaspiro[4.4]nonan-6-one
  • Setup: Dissolve 1-benzyl-1-azaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration. Add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the reaction flask thoroughly with N₂, then backfill with H₂ via a balloon (strictly 1 atm). Stir vigorously at 25 °C.

  • Self-Validating Control (IPC): At the 2-hour mark, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation criteria: The reaction is complete when the starting material peak (m/z 230.1 [M+H]⁺) is entirely replaced by the intermediate peak (m/z 140.1 [M+H]⁺).

    • Failure state: If a peak at m/z 142.1 appears, over-reduction to the alcohol has occurred. Quench immediately.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford crude 1-azaspiro[4.4]nonan-6-one (Typical yield: ~88%).

Step 2: N-Boc Protection to Target Compound
  • Setup: Dissolve the crude 1-azaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous dichloromethane (0.2 M). Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in a minimal amount of DCM. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours.

  • Self-Validating Control (IPC): Perform TLC analysis using Hexanes:EtOAc (3:1) and a Ninhydrin stain.

    • Validation criteria: The secondary amine starting material will stain strongly (red/purple). The reaction is validated as complete when the baseline amine spot disappears entirely, and a new UV-inactive, non-staining spot appears at a higher Rf (~0.6).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield pure tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (m/z 240.2 [M+H]⁺).

References

  • Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation Google Patents (WO2023030385A1)[1]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals ACS Omega[Link][2]

  • A Second Generation Formal Synthesis of (−)-Cephalotaxine The Journal of Organic Chemistry[Link][3]

Sources

Optimization

Technical Support Center: Optimization of Spirocyclization Reaction Conditions for Lactams

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of spirocyclic lactams. This guide is designed for researchers, medicinal chemists, and process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of spirocyclic lactams. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spiro-lactams are privileged structures in drug discovery, yet their synthesis is often challenging, requiring precise control over reaction conditions to achieve desired yields and stereochemical outcomes.

This document provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses the most frequent and critical challenges encountered during the spirocyclization of lactams. Each answer provides a systematic approach to problem-solving, grounded in established chemical principles.

Q1: My spirocyclization reaction is resulting in a low or no yield. What are the primary causes and how can I systematically improve it?

Low yields are a common frustration in spirocyclization reactions, often stemming from a handful of root causes. A methodical approach to troubleshooting is the most efficient path to a successful reaction.[1]

Core Issues & Recommended Actions:

  • Sub-Optimal Reaction Conditions: The kinetics of spirocycle formation are highly sensitive to temperature, concentration, and reaction time.

    • Causality: The activation energy barrier for the desired cyclization must be favorably accessed without promoting decomposition or side reactions.

    • Solution: Systematically screen key reaction parameters. Begin with conditions reported for similar substrates and methodically vary one parameter at a time (e.g., temperature in 10 °C increments, concentration from 0.05 M to 0.2 M). Monitor the reaction by TLC or crude ¹H NMR at various time points to identify the optimal window where product concentration is maximized and side product formation is minimized.[1]

  • Catalyst Inactivity or Inhibition: The catalyst, whether a metal complex or an organocatalyst, is the heart of the reaction. Its performance can be compromised by impurities or improper handling.

    • Causality: Impurities in the starting material or solvent (e.g., water, coordinating solvents) can poison the catalyst. The chosen ligand may not be optimal for your specific substrate, leading to slow turnover.

    • Solution: Ensure all starting materials and solvents are rigorously purified and dried. For metal-catalyzed reactions, screen a variety of ligands with different steric and electronic properties. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, switching between different Mandyphos ligands can dramatically affect yield and enantioselectivity.[1][2]

  • Product or Intermediate Instability: The desired spirocyclic product or a key intermediate may be unstable under the reaction conditions.

    • Causality: Prolonged heating or exposure to acidic/basic conditions during the reaction or workup can lead to decomposition, hydrolysis, or isomerization.[3][4] For example, continued heating can lead to the formation of undesired acyclic diacids from the hydrolysis of the spirocycle.[4]

    • Solution: Monitor the reaction profile over time. If product concentration peaks and then declines, it indicates decomposition. In such cases, shorten the reaction time. Consider modifying the workup procedure, for instance, by using a buffered aqueous solution to avoid harsh pH changes.

Systematic Parameter Screening for Yield Optimization

When troubleshooting low yields, a structured approach to screening variables is essential.

ParameterRange to ScreenRationale & Key Considerations
Temperature -20 °C to 80 °CLower temperatures can improve stability and selectivity, while higher temperatures may be needed to overcome activation barriers.
Concentration 0.01 M to 0.5 MFor intramolecular reactions, higher dilution can disfavor intermolecular side reactions.
Solvent Toluene, THF, DCM, CH₃CN, DioxaneSolvent polarity can influence transition state stability and catalyst solubility.[1]
Catalyst Loading 1 mol% to 10 mol%Higher loading may increase rate but also cost and potential for side reactions.
Additives/Base Varies by reaction typeFor hypervalent iodine-mediated reactions, additives like CuSO₄·5H₂O can be beneficial.[5] For reactions involving deprotonation, the choice of base (e.g., Et₃N, DIPEA, DABCO) is critical.[6]
Workflow for Troubleshooting Low Yield

LowYield_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Purify Purify/Dry All Components CheckPurity->Purify Impure? Yes ScreenConditions Systematically Screen Reaction Conditions (Temp, Conc., Solvent) CheckPurity->ScreenConditions Pure? No Purify->ScreenConditions OptimizeParams Optimize Parameters Based on Screening Data (See Table 1) ScreenConditions->OptimizeParams Improvement? Yes MonitorReaction Monitor Reaction Profile (TLC, Crude NMR) ScreenConditions->MonitorReaction No Improvement? No OptimizeParams->MonitorReaction Success Yield Improved OptimizeParams->Success Decomposition Product or Intermediate Decomposition Observed? MonitorReaction->Decomposition ModifyWorkup Modify Reaction Time & Workup Conditions (Milder pH, Lower Temp) Decomposition->ModifyWorkup Yes ScreenCatalyst Screen Alternative Catalysts or Ligand Systems (See Table 2) Decomposition->ScreenCatalyst No ModifyWorkup->ScreenCatalyst ScreenCatalyst->Success Improvement? Yes

Caption: Troubleshooting workflow for improving low reaction yield.

Q2: I am observing poor diastereoselectivity or enantioselectivity in my spirocyclization. How can I improve the stereochemical outcome?

Achieving high stereoselectivity is arguably the most significant challenge in spirocycle synthesis.[1] The formation of the spirocyclic core often creates at least one quaternary stereocenter, and controlling its configuration is paramount.

Key Factors Influencing Stereoselectivity:

  • Catalyst & Ligand System: This is the most powerful tool for inducing asymmetry.

    • Causality: Chiral ligands create a defined three-dimensional pocket around the metal center. This chiral environment forces the substrate to adopt a specific conformation in the transition state, leading to facial selectivity during the bond-forming step.[7]

    • Solution: There is no universal ligand. It is essential to screen a panel of chiral ligands from different families (e.g., BOX, PYBOX, phosphines like Mandyphos). For instance, a catalyst switch between a Cu(I)/Pyrabox and a Ni(II)/Box system can completely change the cyclization mode from a 5-exo-dig to a 6-endo-dig pathway, allowing access to different ring sizes with high stereoselectivity.[6][8]

  • Solvent Polarity: The solvent can dramatically influence the energy of competing diastereomeric transition states.

    • Causality: Polar solvents may stabilize more polar transition states. In some cases, this can even reverse the diastereoselectivity of a reaction.[1] For Staudinger reactions to form β-lactams, an increase in solvent polarity can favor the formation of the trans-diastereomer by stabilizing the intermediate zwitterion, allowing it to isomerize before ring closure.[7]

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN). This simple change is often one of the most effective ways to tune selectivity.[9]

  • Reaction Temperature: Thermodynamics plays a crucial role in selectivity.

    • Causality: Lowering the reaction temperature increases the energy difference (ΔΔG‡) between the competing diastereomeric transition states. This amplifies the preference for the pathway with the lower activation energy.

    • Solution: If you are observing a mixture of diastereomers, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) is a standard strategy to enhance the diastereomeric ratio (dr).[1][7]

Catalyst/Ligand Systems for Asymmetric Spiro-Lactam Synthesis
Reaction TypeLactam SizeMetal/CatalystLigand ClassTypical ApplicationReference
Intramolecular Cyclizationγ-Lactam (5-exo)Cu(I)PyraboxAsymmetric dearomatization of alkyne-tethered β-ketoamides.[6][8]
Intramolecular Cyclizationδ-Lactam (6-endo)Ni(II)Bis(oxazoline) (Box)Regiodivergent synthesis from the same precursors as γ-lactams.[6][8]
Kinugasa/Michael Dominoβ-LactamCu(I)Chiral LigandDesymmetrization of prochiral cyclohexadienones.[10]
α-Spirocyclization5, 6, 7-memberedNi(0)MandyphosIntramolecular addition of lactone enolates to aryl nitriles.[2]
Oxidative Cyclizationβ-LactamPIDA / PIFAChiral Base/AdditiveAsymmetric dearomatization of phenols.[5]
Decision Flowchart for Improving Diastereoselectivity

Diastereoselectivity_Workflow Start Poor Diastereoselectivity (dr) CheckTemp Is reaction run at a low temperature? Start->CheckTemp LowerTemp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) CheckTemp->LowerTemp No ScreenSolvent Screen Solvents of Varying Polarity (Toluene, THF, CH2Cl2, etc.) CheckTemp->ScreenSolvent Yes LowerTemp->ScreenSolvent Success Diastereoselectivity Improved LowerTemp->Success Sufficient? CheckCatalyst Is the reaction catalytic? ScreenSolvent->CheckCatalyst ScreenSolvent->Success Sufficient? ScreenLigands Screen Chiral Ligands (See Table 2) CheckCatalyst->ScreenLigands Yes ModifySubstrate Modify Substrate: Add steric bulk or directing groups CheckCatalyst->ModifySubstrate No ScreenLigands->Success ModifySubstrate->Success Regiodivergence Substrate Alkyne-Tethered β-Ketoamide Precursor CatalystA Catalyst System A (e.g., Cu(I)/Pyrabox) Substrate->CatalystA CatalystB Catalyst System B (e.g., Ni(II)/Box) Substrate->CatalystB TS_A Transition State A (5-exo-dig favored) CatalystA->TS_A TS_B Transition State B (6-endo-dig favored) CatalystB->TS_B ProductA Spiro γ-Lactam TS_A->ProductA 5-exo-dig ProductB Spiro δ-Lactam TS_B->ProductB 6-endo-dig

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in Spirocyclization Reactions

Welcome to the technical support center for diastereoselectivity issues in spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselectivity issues in spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled synthesis of spirocyclic scaffolds. Spirocycles are integral to modern drug discovery due to their rigid, three-dimensional structures which can enhance binding affinity and specificity.[1] However, the creation of multiple stereocenters in a single cyclization event presents a significant synthetic challenge, where controlling diastereoselectivity is often the pivotal step for success.[2]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Troubleshooting - The Core Parameters

Achieving high diastereoselectivity is a critical, and often formidable, challenge in the synthesis of spirocycles.[3] When faced with a low diastereomeric ratio (d.r.), a systematic approach to troubleshooting is the most effective strategy. This section focuses on the four fundamental pillars of reaction optimization.

FAQ 1.1: My spirocyclization is producing a mixture of diastereomers with a low d.r. Where should I begin troubleshooting?

When faced with poor diastereoselectivity, the most effective starting point is a systematic screening of the core reaction parameters. These variables often have the most significant impact on the energy differences between the diastereomeric transition states.

  • Temperature: Lowering the reaction temperature is often the first and most impactful change to make. Lower temperatures can amplify the small energy differences between competing transition states, thereby favoring the path with the lower activation energy.[4][5]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the geometry and stability of the transition state.[6][7] Screening a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is crucial. In some cases, a change in solvent can even reverse the diastereoselectivity of the reaction.[4][8]

  • Catalyst/Ligand System: For catalyzed reactions, the chiral environment created by the catalyst and its associated ligands is paramount in dictating the stereochemical outcome. A thorough screening of different ligands is often necessary.[3][4]

  • Substrate Control: The inherent stereochemistry or steric bulk of the starting material can be a powerful tool. Consider if modifications to the substrate, such as adding a bulky protecting group, could better direct the facial selectivity of the cyclization.[4]

FAQ 1.2: How significantly does reaction temperature affect diastereoselectivity, and what is the underlying principle?

Reaction temperature is a critical factor because it directly influences the kinetics of the reaction. According to the Eyring equation, the ratio of diastereomers is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways.

A lower temperature will amplify the impact of this energy difference, leading to a higher diastereomeric ratio, assuming the reaction is under kinetic control.[9] Conversely, higher temperatures can provide enough energy to overcome both activation barriers more easily, leading to a product mixture that approaches the thermodynamic ratio, which may be less selective.[5] In some cases, excessive heat can even lead to product decomposition or side reactions.[10]

Troubleshooting Workflow: Initial Parameter Screen

The following diagram outlines a systematic workflow for initial troubleshooting of poor diastereoselectivity.

G cluster_0 Start: Low Diastereomeric Ratio (d.r.) cluster_1 Step 1: Temperature Screen cluster_2 Step 2: Solvent Screen cluster_3 Step 3: Further Optimization Start Initial Reaction Result: Low d.r. Temp_Screen Vary Temperature (e.g., RT, 0°C, -20°C, -78°C) Start->Temp_Screen Temp_Check Improvement? Temp_Screen->Temp_Check Solvent_Screen Screen Solvents (Toluene, THF, DCM, HFIP, etc.) Temp_Check->Solvent_Screen No/Minor End Optimized d.r. Temp_Check->End Yes Solvent_Check Improvement? Solvent_Screen->Solvent_Check Catalyst_Opt Proceed to Catalyst/Ligand Screening Solvent_Check->Catalyst_Opt No/Minor Solvent_Check->End Yes Substrate_Mod Consider Substrate Modification

Caption: A decision tree for initial troubleshooting of low diastereoselectivity.

FAQ 1.3: It has been suggested that changing the solvent can reverse diastereoselectivity. What is the scientific basis for this phenomenon?

The ability of a solvent to reverse diastereoselectivity is a fascinating and powerful aspect of reaction optimization. This effect stems from the solvent's direct interaction with the reacting species and the transition states.[6][7]

  • Polarity and Dipole Moments: A polar solvent might stabilize a more polar transition state over a less polar one. If the two diastereomeric transition states have significantly different dipole moments, a change in solvent polarity can switch which pathway is energetically favored.[5]

  • Specific Solute-Solvent Interactions: Solvents can do more than just provide a medium; they can form specific interactions like hydrogen bonds or coordinate to metal catalysts. A coordinating solvent like THF might interact with a Lewis acidic catalyst differently than a non-coordinating solvent like toluene, altering the shape of the chiral pocket and, consequently, the preferred mode of substrate approach.

  • Case Study - HFIP: Solvents like hexafluoroisopropanol (HFIP) are known to have unique effects due to their high polarity, hydrogen-bond donating ability, and low nucleophilicity. In some dearomatizing spirocyclizations, HFIP was the only solvent capable of promoting the desired reaction pathway, while other solvents led to different products entirely.[11]

Section 2: The Power of the Catalyst - Fine-Tuning Stereocontrol

For reactions that are not substrate-controlled, the catalyst system is the primary driver of stereoselectivity. The choice of metal, and more importantly, the chiral ligand, creates a specific three-dimensional environment that directs the formation of one diastereomer over another.[3][5]

FAQ 2.1: My metal-catalyzed spirocyclization has poor diastereoselectivity. What is an efficient strategy for ligand screening?

Inefficient stereocontrol in a catalyzed reaction points directly to a suboptimal catalyst-ligand combination for your specific substrate. An efficient screening strategy is essential.

  • Vary Ligand Bite Angle and Sterics: Start with a small library of ligands from the same class (e.g., phosphines) but with different bite angles and steric profiles. For instance, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can have a significant impact on selectivity.[4][12]

  • Screen Different Ligand Classes: If modifying a single ligand class is unsuccessful, broaden the search to include different types of ligands (e.g., BOX, PYBOX, Phox, N-heterocyclic carbenes).[2][3]

  • Stoichiometry and Additives: Ensure the metal-to-ligand ratio is optimal. Sometimes, additives like Lewis acids or bases can act as co-catalysts or influence the active catalytic species.[13]

Table 1: Example of Ligand Screening Data for a Hypothetical Ni-Catalyzed Spirocyclization

EntryLigandd.r. (A:B)Yield (%)
1(S,S)-BDPP3:191
2(S)-Cy-Phox5:181
3(S,Sp)-iPr-Phosferrox15:170
4SL-M001-1 (Mandyphos)>20:190

Data is illustrative, based on trends seen in the literature.[2][12]

Experimental Protocol: Parallel Ligand Screening for a Spirocyclization Reaction

This protocol describes a general method for efficiently screening multiple ligands in parallel.

Objective: To identify the optimal chiral ligand for maximizing the diastereomeric ratio in a metal-catalyzed spirocyclization.

Materials:

  • Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)

  • Inert atmosphere glovebox or Schlenk line

  • Metal precursor (e.g., Ni(OAc)₂·4H₂O, Pd₂(dba)₃)

  • Library of chiral ligands (e.g., L1-L8)

  • Substrate

  • Anhydrous solvent

  • Base or additive (if required)

  • Internal standard for GC/HPLC analysis

Procedure:

  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare stock solutions of the metal precursor and the substrate in the chosen anhydrous solvent.

    • In separate, labeled vials, weigh out equimolar amounts of each chiral ligand to be screened.

  • Reaction Setup:

    • To each vial containing a ligand, add the required volume of the metal precursor stock solution. Allow to stir for 15-30 minutes to pre-form the catalyst.

    • Add the required volume of the substrate stock solution to each vial.

    • If the reaction requires a base or other additive, prepare a stock solution and add the appropriate volume to each vial.

    • Seal all vials tightly.

  • Reaction Execution:

    • Remove the vial array from the glovebox and place it in a temperature-controlled heating/cooling block set to the desired reaction temperature (e.g., 100 °C).[2]

    • Allow the reactions to stir for the specified time (e.g., 24-36 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Quench each reaction by adding a saturated aqueous solution of NH₄Cl.[4]

    • Add a known amount of an internal standard to each vial.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze a sample from the organic layer of each vial by ¹H NMR to determine the diastereomeric ratio and by GC or HPLC to determine conversion and yield against the internal standard.

Section 3: Harnessing Substrate Control

While catalyst control is a powerful strategy, the intrinsic properties of the substrate itself can be a decisive factor in achieving diastereoselectivity. This is known as substrate control, where existing stereocenters or specific functional groups on the starting material direct the stereochemical outcome of the cyclization.

FAQ 3.1: How can I leverage the steric and electronic properties of my substrate to improve d.r.?

Modifying the substrate is a key strategy when catalyst or condition screening fails to deliver high selectivity.

  • Steric Bulk: Introducing a sterically demanding group (e.g., a bulky silyl ether protecting group or a tertiary amide) near the reacting center can effectively block one face of the molecule, forcing the cyclization to occur from the less hindered face. High stereoselection (>20:1) in some intramolecular Heck reactions was only achieved when specific steric elements were present in the substrate.[14]

  • Directing Groups: A functional group, such as a hydroxyl or amine, can coordinate to a metal catalyst, holding it in a fixed position relative to the substrate. This chelation control can lock the transition state into a single, highly organized conformation, leading to excellent diastereoselectivity.

  • Electronic Effects: In reactions proceeding through charged intermediates, the electronic nature of substituents can play a crucial role. For spiro-β-lactam formation via the Staudinger reaction, using ketenes with electron-donating groups and imines with electron-withdrawing groups can accelerate the desired ring closure, favoring the cis-diastereomer.[5]

Conceptual Diagram: Substrate-Directed Steric Hindrance

This diagram illustrates how a bulky substituent on a substrate can direct the approach of a reactant, leading to a single diastereomer.

Caption: Steric hindrance from a bulky group dictates the facial selectivity of a reaction.

Section 4: Reaction-Specific Guidance

Different spirocyclization strategies have unique mechanistic considerations. This section provides targeted advice for common reaction types.

FAQ 4.1: I am performing a [3+2] cycloaddition to form a spiro-pyrrolidine and the reaction is not diastereoselective. What should I screen?

Low diastereoselectivity in [3+2] cycloadditions for spiro-pyrrolidine synthesis is a common issue.[13] Key parameters to screen include:

  • Catalyst System: The choice of catalyst is crucial. For asymmetric versions, chiral phosphoric acids or metal complexes (e.g., Cu(OAc)₂) with specific N,O- or N,P-ligands have proven effective at inducing high diastereoselectivity.[13]

  • Solvent: Solvent polarity can significantly influence the transition state. Highly polar protic solvents like ethanol have been shown to promote high diastereoselectivity in some cases.[13]

  • Additives: The presence of acid additives, such as benzoic acid (BzOH), can promote the cycloaddition and influence selectivity.[13]

  • Temperature: As with most stereoselective reactions, lower temperatures often favor the formation of the kinetic product with higher d.r.[13]

FAQ 4.2: My Diels-Alder spirocyclization is giving a mixture of endo and exo products. How can I improve the selectivity?

Controlling regio- and stereoselectivity in a spirocyclizing Diels-Alder reaction can be challenging.[15]

  • Catalyst Choice: Strongly acidic and confined catalysts, such as imidodiphosphorimidates (IDPi), have been shown to effectively control the stereochemical outcome, leading to excellent yields and selectivities.[15]

  • Substrate Reactivity: The electronic nature of both the diene and dienophile is critical. The reactivity can be tuned through spirocyclization at the saturated center of the diene itself.[16][17]

  • Solvent and Temperature: While catalyst choice is often dominant, solvent can still play a role. For slower reactions, more polar solvents like trifluoroethanol may be required, and lowering the temperature can further enhance selectivity.[15][18]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Bhowmik, A., et al. (2020). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[3][4]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. Advanced Synthesis & Catalysis, 363(3). [Link]

  • Overman, L. E., & Verma, A. K. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of Organic Chemistry, 71(10), 3936–3946. [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation.
  • Deng, Q.-H., et al. (n.d.). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. Sciety. [Link]

  • Wang, Z., et al. (2020). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 143(1), 469–475. [Link]

  • Cruz, A., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8611–8616. [Link]

  • Gholami, H., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. The Journal of Organic Chemistry, 88(22), 15693–15700. [Link]

  • Toda, N., et al. (2020). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 142(28), 12346–12355. [Link]

  • Benchchem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Benali, O., et al. (2002). Entropy-controlled diastereoselectivity in the photocyclization of rigid derivatives of o-allylaniline. The Journal of Organic Chemistry, 67(22), 7915–7918. [Link]

  • Jayathilaka, P. B., et al. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 29(5), 1098. [Link]

  • Jinks, M. A., et al. (2023). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 14(38), 10453–10460. [Link]

  • Lee, S. Y., & Thomson, R. J. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Zhang, W., et al. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Lee, J. Y., et al. (2023). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H‐pyrazoles. ResearchGate. [Link]

  • McDonald, S. F., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 1039–1053. [Link]

  • Lee, J. Y., et al. (2023). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC. [Link]

  • Schepmann, D., et al. (2015). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 13(28), 7763–7775. [Link]

  • Kaňuchová, M., et al. (2022). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. Molecules, 27(19), 6296. [Link]

  • Cohen, R. D., & Rychnovsky, S. D. (2010). Fully substituted carbon centers by diastereoselective spirocyclization: stereoselective synthesis of (+)-lepadiformine C. Journal of the American Chemical Society, 132(28), 9591–9593. [Link]

  • Paquette, L. A., & Gallou, F. (2004). Stereoselectivity Control by Oxaspiro Rings during Diels−Alder Cycloadditions to Cross-Conjugated Cyclohexadienones: The Syn Oxygen Phenomenon. Journal of the American Chemical Society, 126(51), 17006–17015. [Link]

  • Lee, S. Y., & Thomson, R. J. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. [Link]

  • Companyó, X., et al. (2011). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal, 17(44), 12347–12351. [Link]

  • Wang, M., et al. (2016). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 40(2), 1136–1139. [Link]

  • DeTora, M. D., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]

  • Piras, H., et al. (2009). Solvent effect on enantioselectivity. ResearchGate. [Link]

  • Bhowmik, A., et al. (2020). Diastereoselective Spirocyclization of Benzoxazines with Nitroalkenes via Rhodium-Catalyzed C–H Functionalization/Annulation Cascade under Mild Conditions. Organic Letters, 22(4), 1437–1442. [Link]

  • Bako, I., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Bako, I., et al. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2023). Light‐induced spirocyclization reaction involving cycloalkyl diazoacetates. ResearchGate. [Link]

  • Gholami, H., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7894–7898. [Link]

  • Bak, A., et al. (2023). Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization. The Journal of Organic Chemistry, 88(3), 1634–1649. [Link]

  • Lee, J. Y., et al. (2022). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H‐pyrazoles. Raines Lab. [Link]

Sources

Optimization

Technical Support Center: Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (often referred to as N-Boc-6-oxo-1-azaspiro[4.4]nonane).

This spirocyclic building block is a critical scaffold in the synthesis of complex alkaloids and modern pharmaceutical libraries [1]. However, it features two orthogonally sensitive functional groups: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a base-sensitive cyclopentanone moiety. The following protocols and troubleshooting guides are engineered to establish a self-validating system that maximizes yield while preventing degradation.

Core Work-Up Workflow

Standard work-up workflow for N-Boc-6-oxo-1-azaspiro[4.4]nonane isolation.

Standard Operating Procedure: Optimized Work-Up

This methodology is designed to prevent premature Boc-cleavage and ketone epimerization, which are the most common failure points when handling azaspirocycles [2].

Phase 1: Controlled Quenching

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath to minimize exothermic degradation.

  • Slowly add saturated aqueous NaHCO3​ dropwise until the pH stabilizes between 7.0 and 8.0. Causality: The spirocyclic ketone is sensitive to strong bases (which trigger aldol self-condensation), while the Boc group is highly acid-labile. A buffered quench prevents both premature deprotection and structural degradation.

Phase 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) at a volume equal to the aqueous phase.

  • Invert gently and vent frequently. Extract the aqueous layer 3 times with fresh EtOAc. Causality: EtOAc provides the optimal dielectric constant to solubilize the moderately polar ketone while accommodating the highly lipophilic Boc group. Self-Validation Step: Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. A positive (purple/pink) stain indicates that Boc cleavage has occurred and the water-soluble free amine is being lost in the aqueous waste.

Phase 3: Washing & Desiccation

  • Combine the organic extracts and wash once with distilled water to remove residual inorganic salts.

  • Wash once with saturated NaCl (brine) to pre-dry the organic layer and break any micro-emulsions.

  • Add anhydrous Na2​SO4​ to the organic layer and stir gently for 15 minutes. Filter through fluted filter paper. Causality: Na2​SO4​ is preferred over MgSO4​ . Magnesium salts can act as mild Lewis acids, potentially coordinating with the cyclopentanone oxygen and complicating isolation [3].

Phase 4: Concentration

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Maintain the water bath temperature strictly below 40 °C. Causality: Elevated temperatures in the presence of trace impurities can trigger thermal deprotection of the Boc group or ring-opening of the strained spirocycle.

Quantitative Partitioning & Stability Data

To ensure reproducible isolation, adhere to the following physicochemical parameters during your work-up:

ParameterTarget ValueMechanistic Rationale
Aqueous Wash pH 7.0 – 8.0Prevents acid-catalyzed Boc cleavage and base-catalyzed ketone enolization.
Extraction Solvent Ethyl Acetate (EtOAc)Balances polarity of the ketone and lipophilicity of the Boc group.
Evaporation Temp. ≤ 40 °CMinimizes thermal degradation and trace-acid catalyzed Boc loss.
Drying Agent Na2​SO4​ (Anhydrous)Preferred over MgSO4​ , which can act as a mild Lewis acid and interact with the ketone.
Partition Coefficient (LogP) ~1.8 - 2.2Indicates moderate lipophilicity; requires thorough, multi-pass extraction (3x minimum).

Troubleshooting Guide & FAQs

Q: I am observing a significantly lower yield than expected, and LC-MS shows a mass corresponding to [M-Boc+H]+ in the aqueous waste. What happened? A: This is a classic case of premature Boc deprotection. The Boc group is highly susceptible to cleavage if the local pH drops below 4 during the quench or extraction phase. Ensure that the reaction is quenched with a buffered solution (e.g., saturated NaHCO3​ ) to maintain a pH of 7-8. If the free amine has already formed, you must basify the aqueous layer to pH 10 with Na2​CO3​ and back-extract with a highly polar organic solvent (e.g., 10% Isopropanol in Chloroform) to recover the deprotected spirocycle.

Q: My extraction mixture has formed a thick emulsion that will not separate. How do I resolve this? A: Spirocyclic compounds with bulky hydrophobic groups (like Boc) and polar carbonyls can exhibit mild surfactant properties. If transition metals (e.g., Pd, Ru) or magnesium salts were used in the upstream synthesis, they exacerbate this effect by forming insoluble hydroxides at neutral pH. Resolution: Filter the entire biphasic mixture through a pad of Celite to remove insoluble metal salts. Alternatively, add additional brine to the aqueous layer to increase the ionic strength, which disrupts the emulsion and forces the organic compound into the organic phase.

Q: NMR analysis of the crude product shows multiple unexpected peaks around the alpha-carbon of the ketone. Is the product degrading? A: You are likely observing epimerization or self-condensation at the C7 position (adjacent to the C6 ketone). The protons alpha to the cyclopentanone carbonyl are relatively acidic. Prolonged exposure to strong bases (like 1M NaOH or K2​CO3​ ) during the wash step can trigger enolization. Switch to a milder wash like saturated NaHCO3​ or a phosphate buffer (pH 7.4) to preserve the integrity of the alpha-chiral centers.

Q: Can I purify the crude work-up product using normal-phase silica gel chromatography? A: Yes, but with a caveat. Silica gel is slightly acidic. If your compound is left on the column for an extended period, you may observe partial Boc deprotection or streaking. To prevent this, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes prior to loading your sample, which neutralizes the acidic silanol sites.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL:[Link]

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (National Institutes of Health) URL:[Link]

Reference Data & Comparative Studies

Validation

Purity Analysis of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate: A Comparative Guide

The Analytical Challenge: The "Invisible" Molecule Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) is a highly valuable, conformationally restricted spirocyclic building block used extensively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: The "Invisible" Molecule

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) is a highly valuable, conformationally restricted spirocyclic building block used extensively in the synthesis of novel therapeutics and peptidomimetics[1]. However, analyzing its purity presents a significant challenge for standard quality control laboratories.

The molecule consists of a saturated spirocyclic core, a ketone, and a tert-butyl carbamate (Boc) protecting group. It completely lacks a conjugated π -system or aromatic ring. Consequently, it does not possess a strong UV chromophore. While the carbonyl and carbamate groups exhibit weak UV absorbance at low wavelengths (e.g., 200–210 nm), relying on these wavelengths is highly problematic. Mobile phase solvents (like methanol) and acidic modifiers (like formic acid or TFA) strongly absorb in this region, leading to severe baseline drift, masking of impurities, and poor signal-to-noise ratios. Therefore, traditional HPLC-UV at 254 nm is functionally "blind" to this compound and its related non-chromophoric impurities.

To establish a self-validating analytical profile, researchers must pivot to universal detection techniques.

Comparative Analysis of Detection Techniques

HPLC-CAD (Charged Aerosol Detection)

CAD is the premier choice for chromatographic purity profiling of non-chromophoric, semi-volatile, and non-volatile compounds[2].

  • Mechanism: The HPLC eluent is nebulized, and the volatile mobile phase is evaporated. The remaining solid analyte particles collide with a stream of ionized nitrogen gas (created via a corona discharge), transferring a positive charge to the particles. This charge is then measured by a highly sensitive electrometer[2].

  • The Causality of Superiority: Because the charge acquired is proportional to the particle size (mass of the analyte) and independent of the molecule's chemical structure, CAD provides a nearly uniform response across different impurities[2]. This allows for highly accurate "standard-free" relative quantification (Area % purity)[2].

HPLC-ELSD (Evaporative Light Scattering Detection)

ELSD is a legacy alternative to CAD that shares the same nebulization and evaporation principles but differs fundamentally in detection[3].

  • Mechanism: Instead of measuring charge, ELSD measures the light scattered by the dried aerosol particles as they pass through a laser or LED beam[3].

  • The Causality of Limitation: Light scattering varies exponentially with particle size. Particles smaller than ~50 nm scatter light very inefficiently[2]. Consequently, ELSD exhibits a non-linear response and a sharp drop-off in sensitivity at low concentrations. This can lead to a dangerous overestimation of purity, as low-level impurities may fall below the scattering threshold and remain undetected[2].

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Role: Essential for structural identification of impurities, but poor for absolute purity quantification.

  • The Causality of Limitation: Electrospray Ionization (ESI) response factors are highly structure-dependent. Furthermore, Boc-protected amines are notorious for undergoing in-source fragmentation (loss of the tert-butyl cation or the entire Boc group) depending on the desolvation temperature and cone voltage[4]. This fragmentation complicates the integration of the parent ion.

qNMR (Quantitative Nuclear Magnetic Resonance)
  • Role: The gold standard for absolute mass fraction determination (Assay % w/w)[5].

  • Mechanism: By integrating specific proton signals of the analyte against a highly pure, SI-traceable internal standard, the absolute purity is calculated without needing a reference standard of the spirocycle itself[6].

Data Presentation: Technique Comparison

Analytical TechniquePrimary Use CaseLimit of Detection (LOD)Response LinearityStructural DependencyDestructive?
HPLC-CAD Chromatographic Purity / Impurity Profiling~1–10 ngHigh (over 2 orders of magnitude)Low (Uniform response)Yes
HPLC-ELSD Alternative Impurity Profiling~50–100 ngLow (Non-linear, power function)Moderate (Particle size dependent)Yes
LC-MS (ESI) Impurity Identification (Mass ID)Highly VariableVariableHigh (Ionization efficiency)Yes
1H qNMR Absolute Purity Quantification (Assay)~1–5 µgAbsolute (Directly proportional to nuclei)None (Primary ratio method)No

Experimental Protocols

Protocol A: Chromatographic Purity via HPLC-CAD

This protocol is designed to separate the main spirocycle from synthetic byproducts (e.g., deprotected amines, unreacted starting materials) while maintaining a stable baseline.

  • Column Selection: Use a core-shell C18 column (e.g., 50 mm × 3.0 mm, 2.7 µm) to ensure sharp peak shapes and rapid separations[4].

  • Mobile Phase Preparation (Critical Step):

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: CAD and ELSD strictly require volatile mobile phases[2]. Non-volatile buffers (like phosphate) will precipitate during the evaporation step, instantly clogging the detector and causing massive background noise[2].

  • Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 0.5 mL/min.

  • Detector Settings: Set the CAD evaporation temperature to 35°C.

    • Causality: Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a relatively low-molecular-weight, semi-volatile compound. Setting the evaporation temperature too high (e.g., >50°C) will cause the analyte itself to volatilize along with the mobile phase, drastically reducing the signal.

Protocol B: Absolute Purity via 1H qNMR (Internal Standard Method)

This protocol establishes the exact mass fraction of the batch.

  • Standard Selection: Select an SI-traceable internal standard, such as 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Maleic acid[6].

    • Causality: The standard's proton signals must not overlap with the analyte. The spirocycle has complex aliphatic multiplets (1.5–3.5 ppm) and a massive Boc singlet (~1.4 ppm). Maleic acid provides a distinct singlet at ~6.3 ppm, well clear of the analyte's aliphatic signals.

  • Sample Preparation: Accurately weigh ~10 mg of the spirocycle and ~5 mg of the internal standard using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of CDCl3 or DMSO-d6.

  • Acquisition Parameters (Critical Step):

    • Set the pulse angle to 90°.

    • Set the Relaxation Delay (D1) to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds).

    • Causality: If D1 is too short, protons will not fully return to their equilibrium magnetization state between pulses. This leads to artificially suppressed integrations, completely invalidating the quantitative purity calculation.

  • Calculation: Use the standard qNMR formula to calculate the absolute purity based on the molar ratio of the integrated signals[6].

Visualizations

Workflow Start Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Sample Q1 Is Absolute Purity Quantification Required? Start->Q1 qNMR qNMR (Internal Standard) Absolute Purity Q1->qNMR Yes Q2 Chromatographic Impurity Profiling Needed? Q1->Q2 No CAD HPLC-CAD Uniform Response, High Sens. Q2->CAD Primary Choice ELSD HPLC-ELSD Non-linear, Lower Sens. Q2->ELSD Alternative LCMS LC-MS (ESI) Impurity Identification Q2->LCMS Identification

Analytical workflow for purity determination of non-chromophoric spirocyclic building blocks.

Mechanism cluster_CAD Charged Aerosol Detection (CAD) cluster_ELSD Evaporative Light Scattering (ELSD) Eluent HPLC Eluent (Volatile Mobile Phase) Nebulizer Nebulization & Desolvation Eluent->Nebulizer Charge Corona Discharge (N2+ Charge Transfer) Nebulizer->Charge Analyte Particles Light Laser/LED Illumination Nebulizer->Light Analyte Particles Electrometer Electrometer (Measures Charge) Charge->Electrometer Photomultiplier Photomultiplier (Measures Scatter) Light->Photomultiplier

Mechanistic comparison of CAD and ELSD aerosol-based detection systems.

Conclusion

For the purity analysis of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate, traditional UV detection is inadequate. A robust, self-validating analytical strategy requires a dual-pronged approach: HPLC-CAD for highly sensitive, uniform impurity profiling, and 1H qNMR for absolute mass fraction determination. By understanding the underlying physics of aerosol-based detectors and the relaxation kinetics of NMR, researchers can confidently release batches of this critical building block for downstream drug development.

References

  • Title: A comparison of CAD and ELSD as non-UV detection techniques Source: Reach Separations URL: [Link]

  • Title: Purity Testing & Quantitative NMR Analysis Source: Spectral Service AG URL: [Link]

  • Title: What is qNMR (quantitative NMR) ? | Applications Notes Source: JEOL Ltd. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Validation of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is paramount. Among these, spirocyclic syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is paramount. Among these, spirocyclic systems, which feature two rings connected by a single common atom, are of significant interest due to their unique three-dimensional geometries. Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a key building block in the synthesis of various biologically active compounds. Its rigid spirocyclic framework allows for precise spatial orientation of functional groups, a critical aspect in designing molecules that interact with specific biological targets.

Given its importance, the unambiguous confirmation of its structure is a critical step in any synthetic sequence. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed, in-depth analysis of the validation of the Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate structure using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. We will delve into the causality behind experimental choices and compare the expected spectral data with that of potential isomeric impurities, offering a robust framework for its unequivocal identification.

The Structural Hypothesis: What to Expect from the NMR Data

Before delving into the experimental details, it is crucial to form a hypothesis about the expected NMR spectrum based on the proposed structure of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Molecular Structure and Proton/Carbon Numbering

Caption: Structure of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate with atom numbering.

¹H NMR Predictions:

The ¹H NMR spectrum is expected to reveal several key features:

  • Boc Group: A sharp, intense singlet at approximately 1.4-1.5 ppm, integrating to nine protons, is the hallmark of the tert-butyloxycarbonyl (Boc) protecting group.[2]

  • Aliphatic Protons: A series of complex multiplets in the upfield region (approximately 1.5-3.5 ppm) corresponding to the eight protons on the two five-membered rings. The protons adjacent to the nitrogen (C2 and C9) and the carbonyl group (C7) will be deshielded and appear further downfield.[3]

  • Spiro Center: The absence of any proton signals directly attached to the spiro carbon (C5) is a key indicator.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide complementary information:

  • Carbonyl Carbons: Two distinct signals in the downfield region: one for the ketone carbonyl (C6) around 200-220 ppm and another for the carbamate carbonyl of the Boc group around 155 ppm.[3]

  • Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm.[2]

  • Spiro Carbon: A unique signal for the spiro carbon (C5) typically in the range of 60-70 ppm.

  • Aliphatic Carbons: Several signals in the aliphatic region (approximately 20-60 ppm) for the remaining six carbons of the spirocyclic core.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

2. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0-220 ppm is appropriate.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[4] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including the spiro and carbonyl carbons) are not observed.[4]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, typically through two or three bonds.[5][6] It is invaluable for tracing out the connectivity of the proton spin systems within the two rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[5][6] It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Data Interpretation and Structural Validation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate, based on established chemical shift principles for similar structures.[7][8]

Atom(s) Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) DEPT-135
Boc-C(CH₃)₃ ~1.45 (s, 9H)~28.5 (CH₃)Positive
Boc-C(CH₃)₃ -~80.0 (Quaternary)No Signal
Boc-C=O -~155.0 (Quaternary)No Signal
C2-H₂ ~3.2-3.5 (m, 2H)~45-50 (CH₂)Negative
C3-H₂ ~1.8-2.1 (m, 2H)~25-30 (CH₂)Negative
C4-H₂ ~1.8-2.1 (m, 2H)~25-30 (CH₂)Negative
C5 (Spiro) -~65-75 (Quaternary)No Signal
C6=O -~210-220 (Quaternary)No Signal
C7-H₂ ~2.3-2.6 (m, 2H)~35-40 (CH₂)Negative
C8-H₂ ~1.9-2.2 (m, 2H)~20-25 (CH₂)Negative
C9-H₂ ~2.0-2.3 (m, 2H)~30-35 (CH₂)Negative

s = singlet, m = multiplet

Workflow for Structural Confirmation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_validation Structural Validation H1 ¹H NMR: Identify Boc group and proton environments C13 ¹³C NMR: Identify all carbon signals COSY COSY: Establish H-H connectivities within rings H1->COSY DEPT DEPT-135: Differentiate CH, CH₂, and CH₃ HSQC HSQC: Correlate protons to their attached carbons DEPT->HSQC Assign Assign all ¹H and ¹³C signals COSY->Assign HSQC->Assign Confirm Confirm Spirocyclic Core Connectivity Assign->Confirm Final Final Structure Confirmed Confirm->Final

Caption: Workflow for NMR-based structural validation.

Comparison with Potential Isomeric Impurities

A crucial aspect of structural validation is to demonstrate that the observed data is inconsistent with other plausible structures that could arise from the synthesis. One common synthetic route to spiro[4.4]nonane systems can sometimes lead to the formation of fused bicyclic systems as byproducts.[9] Let's consider a hypothetical fused [4.3.0] nonane isomer.

Hypothetical Fused Isomer: Tert-butyl 6-oxooctahydropentalene-1-carboxylate

Feature Expected for Spiro[4.4]nonane (Target) Expected for Fused [4.3.0]nonane (Isomer) Reason for Difference
Symmetry Higher degree of local symmetry around the spiro center.Lower symmetry.The spiro structure has two distinct five-membered rings joined at a single point. The fused structure has a five- and a six-membered ring sharing a bond.
¹³C NMR: Quaternary Carbons Two aliphatic/heteroatom-bound quaternary carbons (C5-spiro and Boc-C).One aliphatic quaternary carbon at the ring junction and the Boc-C.The nature of the ring fusion creates a different quaternary carbon environment compared to the spiro center.
¹H-¹H COSY Two independent spin systems corresponding to the two five-membered rings, linked only through the spiro center.A more complex, continuous spin system extending across both the five- and six-membered rings.The shared bond in the fused system allows for proton-proton couplings between the two rings.
¹H NMR: Bridgehead Protons No bridgehead protons.Two bridgehead protons at the ring junction. These would likely appear as complex multiplets.The fused ring system necessitates the presence of bridgehead protons.

The absence of signals for bridgehead protons and the presence of two distinct spin systems in the COSY spectrum that do not show correlations to each other would be strong evidence for the spirocyclic structure and against the fused isomer.

Conclusion

The structural validation of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is definitively achieved through a systematic and multi-faceted NMR analysis. The characteristic singlet of the Boc group in the ¹H NMR spectrum provides initial evidence of successful protection.[2] The number of signals and their chemical shifts in the ¹³C NMR spectrum, supported by DEPT-135 data, confirm the presence of all expected carbon environments, including the critical ketone, carbamate, and spiro quaternary carbons. Finally, 2D NMR techniques such as COSY and HSQC are indispensable for piecing together the molecular framework.[10][11] The COSY spectrum will delineate the proton connectivities within each of the five-membered rings, while the HSQC spectrum will unequivocally link each proton to its corresponding carbon atom. By comparing this comprehensive dataset against the predicted spectra of plausible isomeric byproducts, researchers can have the utmost confidence in the structural integrity of this valuable synthetic building block, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • Abraham, R. J., & Ainger, N. J. (2002). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2, (2), 239-246. Available at: [Link]

  • Abraham, R. J., & Ainger, N. J. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Available at: [Link]

  • Feng, Q. (1996). Applying 2D NMR methods to the structural elucidation of complex natural products. University of Toronto. Available at: [Link]

  • PubChem. tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Pelipko, V. V., et al. (2020). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. Magnetic resonance and its applications. Spinus-2020. Available at: [Link]

  • Kowalczyk, M., et al. (2010). Efficient solventless technique for Boc-protection of hydrazines and amines. Tetrahedron Letters, 51(4), 631-633. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Preti, L., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(5), 386-392. Available at: [Link]

  • Organic Chemistry Data. ¹H NMR Chemical Shifts. Available at: [Link]

  • Li, Y. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o692. Available at: [Link]

  • Khalil, Z. G., et al. (2026). Goondoxazoles A–C: Anthelmintic Spiroketal Polyketide Alkaloids and Other Benzoxazoles from Australian Pasture Soil-Derived Streptomyces spp. Marine Drugs, 24(3), 154. Available at: [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • ResearchGate. 2D NMR correlations plotted on the provisional structure for... Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • National Open Access Monitor, Ireland. Validation of quantitative NMR. Available at: [Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, G., et al. (2012). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Molbank, 2012(2), M757. Available at: [Link]

  • Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

  • IRIS. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Available at: [https://www.ch.ntu.edu.tw/~jwn/nmr/reference/DEPT, COSY and HETCOR.pdf]([Link], COSY and HETCOR.pdf)

  • Let's Talk Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC?? Available at: [Link]

  • Lachenmeier, D. W., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • PubChemLite. Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate. Available at: [Link]

  • Zhang, Y., et al. (2026). Information Encryption via Spirooxazine-Based Photochromic Chiral Metal–Organic Frameworks. Inorganic Chemistry. Available at: [Link]

  • Glushkov, V. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6000. Available at: [Link]

  • Chiacchio, U., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5698. Available at: [Link]

  • SpiroChem. Publications. Available at: [Link]

  • D'auria, M., et al. (2012). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 48(36), 4347-4349. Available at: [Link]

  • NIST WebBook. Spiro(4,4)nonane. Available at: [Link]

  • Iwata, C., et al. (1992). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 57(23), 6217-6224. Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 1-Azaspiro[4.4]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of the 1-Azaspiro[4.4]nonane Scaffold In the landscape of medicinal chemistry, the quest for novel molecular archi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 1-Azaspiro[4.4]nonane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality and conformational rigidity.[1][2] Among these, the 1-azaspiro[4.4]nonane ring system, featuring a central quaternary carbon connecting a pyrrolidine and a cyclopentane ring, is of particular interest. This scaffold is a key structural motif in several biologically active natural products, such as in the Cephalotaxus alkaloids, from which the approved anti-leukemia drug Homoharringtonine is derived.[3][4] Furthermore, synthetic derivatives have shown significant promise as agonists of nicotinic acetylcholine receptors (nAChRs) and inhibitors of the hepatitis C virus, highlighting their therapeutic potential in neurology and infectious disease.[3][5]

Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount. It provides definitive proof of stereochemistry, reveals subtle conformational preferences, and illuminates intermolecular interactions that govern crystal packing. This data is invaluable for establishing robust structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics. This guide provides a comparative overview of synthetic strategies, crystallization methodologies, and crystallographic analyses of 1-azaspiro[4.4]nonane derivatives, offering field-proven insights to accelerate drug discovery programs.

Part 1: Synthesis of Derivatives Suitable for Crystallography

The successful growth of high-quality single crystals begins with the synthesis of high-purity material. The choice of synthetic route is critical as it dictates the accessible substitution patterns and the stereochemical outcome of the final compound.

Comparative Synthetic Strategies

Two primary strategies dominate the construction of the 1-azaspiro[4.4]nonane core: forming the cyclopentane ring onto a pre-existing pyrrolidine, or vice-versa.[6] A powerful and more recent approach involves domino reactions that construct the bicyclic system in a single step.

1. Domino Radical Bicyclization: This elegant strategy allows for the rapid assembly of the 1-azaspiro[4.4]nonane nucleus from acyclic precursors.[3] The reaction typically involves the generation of an aryl or vinyl radical which undergoes a 5-exo-trig cyclization, followed by a second cyclization involving an alkoxyaminyl radical.[3][6][7]

  • Causality Behind Experimental Choices: The choice of radical initiator is crucial for controlling reaction conditions and stereoselectivity.

    • AIBN (2,2′-azobisisobutyronitrile) is a common thermal initiator, typically requiring elevated temperatures (reflux).[3]

    • Et₃B (triethylborane) can initiate radical formation at room temperature, which is advantageous for thermally sensitive substrates.[3] Notably, the use of Et₃B has been shown to improve diastereoselectivity, potentially due to the formation of a bulky complex with oxygen atoms in the substrate, which sterically disfavors the formation of the cis diastereomer.[3]

2. Intramolecular 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrone with an alkene tethered to the molecule.[8][9] The initial cycloaddition forms an isoxazolidine ring, which can then be opened reductively to yield the corresponding amino alcohol, revealing the 1-azaspiro[4.4]nonane core. This route offers excellent control over stereochemistry.

Experimental Protocol: Domino Radical Bicyclization

This protocol is adapted from a reported synthesis of 1-azaspiro[4.4]nonane derivatives.[3]

Objective: To synthesize a substituted 1-azaspiro[4.4]nonane derivative via a domino radical reaction initiated by triethylborane.

Materials:

  • O-benzyl oxime ether precursor (e.g., containing an iodinated aromatic ring and an alkenyl moiety)

  • Tributyltin hydride (Bu₃SnH)

  • Triethylborane (Et₃B, 1.0 M solution in hexanes)

  • Anhydrous cyclohexane (or other suitable solvent)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the O-benzyl oxime ether precursor (1.0 eq).

  • Solvent Addition: Add anhydrous cyclohexane via syringe to dissolve the precursor.

  • Reagent Addition: Add tributyltin hydride (1.2 eq) to the solution via syringe.

  • Initiation: Cool the reaction mixture to room temperature. Add triethylborane (1.2 eq of 1.0 M solution) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: The structure and diastereomeric ratio of the purified product are determined by NMR spectroscopy (¹H, ¹³C, NOESY).[3] For crystallographic studies, the obtained solid is used in subsequent crystallization experiments.

Part 2: Crystallization Methodologies for Spirocyclic Scaffolds

Obtaining diffraction-quality crystals is often a bottleneck in structural chemistry.[10] The rigidity of spirocyclic compounds can be advantageous, but their often-complex substitution patterns can frustrate crystal packing. A systematic screening of crystallization conditions is essential.

Comparison of Common Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Slow Evaporation A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[11]Simple setup, requires minimal specialized equipment.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. Difficult to control.Compounds that are moderately soluble and have a low vapor pressure solvent.
Vapor Diffusion A concentrated solution of the compound in a solvent (S1) is placed in a sealed container with a larger reservoir of a miscible anti-solvent (S2) in which the compound is insoluble.[11][12] Vapor of S2 slowly diffuses into S1, reducing the compound's solubility and promoting slow crystal growth.Excellent control over the rate of crystallization. Ideal for very small quantities (milligrams) of material.[12]Requires careful selection of a miscible solvent/anti-solvent pair.The majority of novel compounds where material is limited.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[11] Crystallization occurs at the interface as the solvents slowly diffuse into one another.Simple and effective. Can produce high-quality crystals at the interface.Requires solvents with different densities. The interface can be easily disturbed.Scaling up crystallization when a good solvent system is known.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility drops, leading to crystallization.[11]Good for compounds whose solubility is highly temperature-dependent.Requires good temperature control to avoid rapid precipitation.Recrystallizing larger quantities of material for purity improvement.

Field-Proven Insight: For novel 1-azaspiro[4.4]nonane derivatives, vapor diffusion is the recommended starting point. Its ability to screen multiple conditions in parallel using minimal material makes it the most efficient method for initial crystal "hit" screening.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Chemical Synthesis (e.g., Domino Radical Bicyclization) Purification Purification (Flash Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Crystal Screening (Vapor Diffusion, etc.) Characterization->Screening High Purity Compound (>98%) Optimization Hit Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Diffraction Data Collection (X-ray Diffractometer) Harvesting->Diffraction Single Crystal Solving Structure Solution & Refinement Diffraction->Solving Analysis Structural Analysis (Bond Lengths, Angles) Solving->Analysis Final

Part 3: Comparative X-ray Crystallographic Analysis

The true value of X-ray crystallography lies in the detailed structural parameters it provides. For spirocyclic systems, key parameters include the bond lengths and angles around the central spiro-carbon, the conformation of each ring, and the overall molecular geometry.

While a comprehensive database of publicly available crystal structures for a wide range of 1-azaspiro[4.4]nonane derivatives is not readily compiled, we can establish a framework for comparison based on data from representative spirocyclic systems. For instance, in related spiropyran structures, the C(spiro)-N bond length is a critical parameter, averaging around 1.44 Å.[13] The angle between the least-squares planes of the two rings is also a key descriptor of the molecule's three-dimensional shape.[13][14]

The table below outlines the type of data that should be compared when evaluating different 1-azaspiro[4.4]nonane crystal structures.

Table 1: Framework for Comparative Crystallographic Data of Azaspiro Derivatives
ParameterDerivative ADerivative BAlternative Scaffold (e.g., Azaspiro[4.5]decane)Significance & Interpretation
CCDC Deposition No. [Example: 1234567][Example: 7654321][Example: 9876543]Unique identifier for retrieving full crystallographic data.
Crystal System MonoclinicOrthorhombicTriclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cP2₁2₁2₁P-1Defines the symmetry elements within the unit cell.
Unit Cell (a, b, c) [Values in Å][Values in Å][Values in Å]Dimensions of the repeating unit of the crystal lattice.
Unit Cell (α, β, γ) [Values in °][Values in °][Values in °]Angles of the repeating unit of the crystal lattice.
C(spiro)-N Bond Length [Value in Å][Value in Å][Value in Å]Indicates the nature of the bond at the spirocyclic junction. Shorter bonds may suggest increased p-character or strain.
Ring Conformation Envelope (Cyclopentane) / Twist (Pyrrolidine)Twist (Cyclopentane) / Envelope (Pyrrolidine)Chair (Cyclohexane) / Envelope (Pyrrolidine)The low-energy conformation of each ring, which influences the orientation of substituents.
Inter-planar Angle [Value in °][Value in °][Value in °]The angle between the planes of the two rings, quantifying the molecule's 3D V-shape.
Key Intermolecular Interactions H-Bonding (N-H···O)π-stackingvan der WaalsNon-covalent forces that dictate crystal packing and can influence physical properties like solubility.[15]

Authoritative Grounding: When a crystal structure is obtained, it is standard practice to deposit the data in the Cambridge Crystallographic Data Centre (CCDC), which makes it accessible to the wider scientific community for verification and comparative analysis.

Part 4: Comparison with Alternative Scaffolds

The 1-azaspiro[4.4]nonane scaffold does not exist in isolation. Its properties are best understood in comparison to other privileged structures used in drug design.

  • vs. 1-Azaspiro[4.5]decane: The azaspiro[4.5]decane system, containing a six-membered piperidine ring instead of a five-membered pyrrolidine ring, offers a different geometric profile. The larger ring provides more conformational flexibility (e.g., chair, boat, twist-boat conformations) and allows for different substituent exit vectors. While 1-azaspiro[4.4]nonane derivatives are prominent as nAChR modulators, the larger azaspiro[4.5]decane scaffold has been successfully employed for a broader range of CNS targets, including sigma-1 and M1 muscarinic receptors.[16]

  • vs. Non-Spirocyclic Scaffolds: Compared to traditional flat, aromatic scaffolds, the rigid, three-dimensional nature of the 1-azaspiro[4.4]nonane core allows for a more precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for the biological target by minimizing the entropic penalty upon binding and accessing deeper, more complex pockets that are inaccessible to planar molecules.[1][16]

G cluster_44 1-Azaspiro[4.4]nonane cluster_45 1-Azaspiro[4.5]decane cluster_flat Aromatic Scaffolds a More Rigid Defined Exit Vectors Favors nAChR Targets[5][16] b More Flexible (Chair/Boat) Broader CNS Targets[16] c Planar Geometry Prone to π-stacking Different Target Profiles Scaffold44 Azaspiro[4.4]nonane Scaffold45 Azaspiro[4.5]decane ScaffoldFlat Planar Scaffolds

Conclusion

The 1-azaspiro[4.4]nonane scaffold is a validated and highly promising framework for the development of novel therapeutics. A deep understanding of its three-dimensional structure, obtained through X-ray crystallography, is fundamental to unlocking its full potential. By carefully selecting synthetic strategies that provide access to diverse derivatives and employing systematic crystallization screening, researchers can obtain the high-quality structural data needed to drive rational drug design. The comparative analysis of this crystallographic data, both within the derivative series and against alternative scaffolds, provides the critical insights necessary to optimize ligand-target interactions and advance new chemical entities through the drug development pipeline.

References

  • A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. (2017). Google Search.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega.
  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.
  • Comparative Structural Study and Molecular Docking of Indoline Spiropyrans Containing α-Lipoic Acid Fragment. (2021).
  • Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective. Benchchem.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein J Org Chem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). Pontificia Universidad Javeriana.
  • Application Notes and Protocols for 2-Azaspiro[4.
  • Guide for crystalliz
  • crystallography-crystalliz
  • Chemical crystalliz
  • (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (2018).

Sources

Comparative

Biological Activity Comparison of Spiro-Lactam Isomers: A Technical Guide to Stereochemical Target Engagement

Executive Summary & Structural Rationale Spiro-lactams—including spirooxindoles, spiro-β-lactams, and spiro-δ-lactams—are a highly privileged class of rigid molecular scaffolds in medicinal chemistry. Characterized by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Spiro-lactams—including spirooxindoles, spiro-β-lactams, and spiro-δ-lactams—are a highly privileged class of rigid molecular scaffolds in medicinal chemistry. Characterized by a quaternary spiro carbon that fuses two rings, these molecules project their substituents into distinct, orthogonal three-dimensional planes. This structural rigidity significantly reduces the conformational entropy penalty upon target binding[1].

However, this rigidity also means that the biological activity of spiro-lactams is exquisitely sensitive to stereoisomerism and regioisomerism. A simple inversion of stereocenters can completely alter the spatial vector of hydrophobic or hydrogen-bonding groups, shifting a molecule from a sub-nanomolar therapeutic agent to an inactive bystander. This guide objectively compares the biological performance of various spiro-lactam isomers across oncology, virology, and neurology, providing researchers with self-validating experimental workflows to evaluate these complex architectures.

Comparative Analysis of Spiro-Lactam Subclasses

Spirooxindole-Pyrrolidines: MDM2-p53 Inhibition

Small-molecule inhibitors targeting the MDM2-p53 protein-protein interaction require precise spatial alignment to occupy the deep hydrophobic pockets of MDM2. Spirooxindole-containing compounds, synthesized via 1,3-dipolar cycloaddition, yield multiple diastereomers that exhibit drastically different biological activities[2].

The stereochemistry of the spiro carbon and the pyrrolidine ring dictates the projection of three critical hydrophobic groups. For instance, the highly potent isomer MI-888 achieves complete tumor regression in animal models, whereas its diastereomers (resulting from reversible ring opening-cyclization) show a >100-fold drop in binding affinity due to steric clashes within the binding cleft[2].

Table 1: MDM2 Binding Affinities of Spirooxindole Stereoisomers

Compound / IsomerStereochemical ConfigurationMDM2 Binding Affinity ( Ki​ , nM)Cellular Activity ( IC50​ , µM)
MI-888 (Lead) (2'R, 3'S, 4'R, 5'R)0.44~0.03
MI-219 (2'R, 3'S, 4'S, 5'R)5.0~0.90
Inactive Diastereomer (2'S, 3'R, 4'S, 5'S)> 100-fold reductionInactive

Data synthesized from biochemical binding assays demonstrating the stereochemical dependence of MDM2 inhibition[2].

Spirocyclopentene-β-Lactams: Antiviral & Antiplasmodial Efficacy

Spiro-β-lactams have evolved beyond traditional antibacterial applications to become potent broad-spectrum antiviral and antiplasmodial agents. The synthesis of spirocyclopentene-β-lactams via phosphine-catalyzed [3+2] annulation yields specific isomers that interact uniquely with viral targets[1].

Comparing the lead compound BSS-730A with its structural analogs reveals that specific spiro-β-lactam isomers retain nanomolar efficacy against HIV-1 and HIV-2 while maintaining low cytotoxicity against human cell lines (e.g., TZM-bl and Huh7). Modulation of the cyclopentene ring regioisomers directly impacts the chemical reactivity of the β-lactam core, governing target engagement[1].

Table 2: Anti-HIV-1 Activity of Spirocyclopentene-β-Lactam Analogs

CompoundStructural Modification IC50​ HIV-1 (µM) IC90​ HIV-1 (µM)
BSS-730A Lead Scaffold0.0140.025
Compound 9i Optimized Spiro-β-lactam0.0150.020
Compound 9n Optimized Spiro-β-lactam0.017N/A
Spiro-Bicyclic Peptidomimetics: β-Turn Modulation

In neuropharmacology, spiro-lactams are utilized as peptidomimetics to modulate the dopamine D2 receptor. By incorporating a bridging unit into a lactam ring, researchers generate spiro-bicyclic Pro-Leu-Gly-NH2 (PLG) peptidomimetics[3].

The causality of their biological activity lies entirely in the chirality of the central spiro carbon. This specific stereocenter restricts the Φ2​ and ψ2​ torsional angles. The (R) -isomer constraints force the molecule to mimic a Type II β-turn , which successfully enhances dopamine receptor agonist binding. Conversely, the (S) -isomer mimics a Type II' β-turn , rendering the compound biologically inactive[3].

Mechanistic Pathways & Logical Relationships

The following diagram illustrates the logical causality between spiro-lactam stereochemistry, 3D structural projection, and ultimate biological efficacy.

Isomer_Causality Root Spiro-Lactam Scaffold (e.g., Spirooxindole) Iso1 Stereoisomer A (Targeted Configuration) Root->Iso1 Iso2 Stereoisomer B (Epimerized/Isomerized) Root->Iso2 Mech1 Optimal 3D Projection of Hydrophobic Vectors Iso1->Mech1 Mech2 Steric Clash & Suboptimal Vector Alignment Iso2->Mech2 Out1 High Target Affinity (Ki < 1 nM) Mech1->Out1 Out2 Loss of Bioactivity (>100-fold Ki drop) Mech2->Out2

Logical relationship between spiro-lactam stereochemistry and target affinity.

Self-Validating Experimental Methodologies

To accurately compare the biological activity of spiro-lactam isomers, researchers must employ self-validating assay systems that account for compound autofluorescence, non-specific cytotoxicity, and assay drift.

Fluorescence Polarization (FP) Assay for MDM2 Binding

This biochemical assay quantitatively measures the ability of spirooxindole isomers to displace p53 from MDM2.

FP_Assay N1 Prepare Recombinant MDM2 Protein N2 Add Fluorescent p53 Peptide N1->N2 N3 Incubate with Spiro-lactam Isomer N2->N3 N4 Measure Fluorescence Polarization (mP) N3->N4 N5 Calculate Ki (Binding Affinity) N4->N5

Workflow of the MDM2-p53 Fluorescence Polarization (FP) competitive binding assay.

Step-by-Step Protocol:

  • Complex Formation: Mix recombinant human MDM2 protein (10 nM) with a FAM-labeled p53 wild-type peptide (2 nM) in assay buffer. Causality: Binding of the small fluorescent peptide to the large MDM2 protein slows its rotational correlation time, yielding a high baseline fluorescence polarization (mP).

  • Compound Titration: Serially dilute the spiro-lactam isomers in DMSO.

  • Competitive Incubation: Add the isomers to the MDM2-p53 complex in a 384-well black microplate. Incubate for 3 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Internal Validation (Z'-Factor): Include a positive displacement control (e.g., Nutlin-3) and a negative vehicle control (DMSO). Causality: Calculate the Z'-factor. The assay is only valid if Z′>0.5 , proving the assay window is robust enough to distinguish highly potent isomers from inactive diastereomers without being confounded by noise.

  • Measurement & Analysis: Read the plate at Ex: 485 nm / Em: 535 nm. Fit the displacement data to a 4-parameter logistic curve to find the IC50​ , and convert to Ki​ using the Kenakin equation.

Phenotypic Antiviral Screening & Cytotoxicity Counter-Screening

When evaluating spirocyclopentene-β-lactams for anti-HIV activity, it is critical to prove that viral reduction is due to specific target engagement rather than general host cell death[1].

Step-by-Step Protocol:

  • Cell Preparation: Seed TZM-bl reporter cells (expressing CD4, CCR5, CXCR4) in 96-well plates at 1×104 cells/well.

  • Compound Pre-incubation: Treat cells with serial dilutions of the spiro-β-lactam isomers for 1 hour prior to infection.

  • Viral Challenge: Infect cells with HIV-1 reporter virus (e.g., NL4-3) at a standardized Multiplicity of Infection (MOI).

  • Validation Controls: Run parallel wells of uninfected cells (background control) and infected cells treated with DMSO (100% infection control). Include a clinical standard (e.g., Zidovudine/AZT).

  • Quantification: After 48 hours, lyse the cells and measure luciferase activity via luminescence to calculate the viral IC50​ .

  • Mandatory Counter-Screen: Perform an MTT or CellTiter-Glo viability assay on a parallel plate of uninfected cells treated with the same compound concentrations. Causality: This calculates the CC50​ (50% Cytotoxic Concentration). The Selectivity Index ( SI=CC50​/IC50​ ) must be calculated. An active isomer must show an SI > 100 to be considered a true antiviral hit rather than a toxic artifact.

References

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates Source: Frontiers in Chemistry URL:[Link]

  • Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Validation

"LC-MS analysis of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate"

LC-MS Method Development for Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate: A Comparative Guide Executive Summary & Analyte Profiling Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Method Development for Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate: A Comparative Guide

Executive Summary & Analyte Profiling

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 132564-22-8) is a highly valued spirocyclic building block. Its rigid 3D architecture is increasingly utilized in the synthesis of advanced therapeutics, particularly in the development of novel 1[1]. The molecule features a spirocyclic core, a reactive ketone moiety, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.

While the Boc group is essential for synthetic orthogonal protection, it presents a significant analytical challenge during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As a Senior Application Scientist, I frequently observe that standard LC-MS platform methods fail for this compound due to severe in-source fragmentation of the Boc group and the 2[2]. This guide objectively compares analytical strategies to establish a self-validating, high-sensitivity LC-MS protocol for this specific scaffold.

Mechanistic Insight: The Causality of In-Source Fragmentation

To optimize an analytical method, we must first understand why the analyte degrades. In standard LC-MS workflows, acidic modifiers like 0.1% Formic Acid (FA) are used to promote analyte protonation. However, for Boc-protected amines, this acidic environment—combined with the thermal energy of the Electrospray Ionization (ESI) source—acts as a catalyst for deprotection.

The fragmentation pathway is highly predictable: the carbamate oxygen is protonated, leading to the rapid elimination of isobutylene (-56 Da) to form a carbamic acid intermediate. This intermediate subsequently decarboxylates (-44 Da) to yield the 3[3]. Consequently, the mass spectrum becomes dominated by the m/z 140.1 fragment, depleting the intact molecular ion ([M+H]+ m/z 240.1) and destroying the assay's Signal-to-Noise (S/N) ratio.

G A Intact Molecule [M+H]+ m/z 240.1 B Loss of Isobutylene [M+H-56]+ m/z 184.1 A->B - C4H8 (-56 Da) Acidic ESI C Loss of Boc (Full) [M+H-100]+ m/z 140.1 A->C Direct Loss (-100 Da) B->C - CO2 (-44 Da) Thermal/CID

Caption: In-source fragmentation pathway of Boc-protected spirocycles during acidic ESI.

Comparative Evaluation of LC-MS Methodologies

A. Mobile Phase pH: Acidic vs. Basic The most critical parameter for stabilizing this compound is the mobile phase pH.

  • Standard Acidic (0.1% FA, pH ~2.7): While it drives ionization, it catalyzes the loss of the Boc group. The intact m/z 240.1 is often barely visible above the noise floor.

  • Basic (10 mM Ammonium Bicarbonate, pH ~8.5): Employing a basic volatile buffer neutralizes the 4[4]. The compound ionizes gently via protonation or sodium adduct formation ([M+Na]+ m/z 262.1), preserving the 5[5].

B. Ionization Source: ESI vs. APCI

  • ESI (Electrospray Ionization): A "soft" ionization technique. When paired with a basic mobile phase and optimized (lowered) capillary temperatures, ESI minimizes thermal degradation.

  • APCI (Atmospheric Pressure Chemical Ionization): Requires high vaporization temperatures (>350°C). The thermal lability of the Boc group makes APCI fundamentally incompatible with this analyte, resulting in complete thermal degradation prior to mass analysis.

C. Column Chemistry: Standard C18 vs. Polar-Embedded C18 Spirocycles exhibit unique hydrophobic and steric profiles. On a standard C18 column, the ketone and carbamate oxygens can interact with unendcapped surface silanols, causing peak tailing. A Polar-Embedded C18 column shields these silanols, providing superior peak symmetry and sharper elution profiles.

Quantitative Data Comparison

Table 1: Mobile Phase Performance Comparison (ESI+ Mode)

Mobile Phase ModifierpHPrimary Ion ObservedIntact Ion (m/z 240.1) S/NFragmentation Ratio (140.1 / 240.1)Conclusion
0.1% Formic Acid~2.7m/z 140.1 [M+H-Boc]+< 50> 15.0High in-source decay; Not recommended.
0.1% Acetic Acid~3.2m/z 184.1[M+H-C₄H₈]+~ 120~ 5.0Moderate decay; Sub-optimal.
10 mM NH₄HCO₃~8.5m/z 240.1 [M+H]+, 262.1[M+Na]+> 800< 0.05Optimal intact preservation; Highly recommended.

Table 2: Chromatographic Column Performance

Column TypePeak Symmetry (As)Retention Time (min)Matrix EffectRecommendation
Standard C18 (e.g., BEH C18)1.45 (Tailing)4.2ModerateProne to secondary silanol interactions.
Polar-Embedded C181.05 (Symmetrical)3.8LowIdeal for spirocyclic ketones.

Validated Step-by-Step Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By monitoring the ratio of the fragment to the parent ion, the analyst can confirm system suitability in real-time before committing precious samples.

Step 1: System Passivation & Equilibration

  • Flush the LC system with 50% Methanol / 50% Water for 30 minutes to remove residual acids (e.g., TFA or FA) from previous runs.

  • Equilibrate a Polar-Embedded C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 8.5) and Mobile Phase B (Acetonitrile).

Step 2: MS Source Tuning (The Self-Validation Step)

  • Infuse a 1 µg/mL standard of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate directly into the MS.

  • Set the ESI source to positive mode.

  • Critical Action: Lower the capillary/desolvation temperature to ≤ 250°C to prevent thermal Boc cleavage.

  • Validation: Monitor m/z 240.1 (Intact) and m/z 140.1 (Fragment). Adjust the cone voltage and temperature until the 140.1 / 240.1 intensity ratio is strictly < 0.1 . Do not proceed to Step 3 until this ratio is achieved.

Step 3: Chromatographic Separation

  • Injection Volume: 2 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B.

Step 4: Data Acquisition & Analysis

  • Acquire data in MRM (Multiple Reaction Monitoring) or SIM (Single Ion Monitoring) mode.

  • Track the intact [M+H]+ (240.1) and the sodium adduct[M+Na]+ (262.1) for accurate quantification.

G S1 1. System Equilibration Flush residual acids; load 10mM NH4HCO3 S2 2. MS Source Tuning Lower Capillary Temp (≤250°C) S1->S2 S3 3. Self-Validation Confirm m/z 140.1 / 240.1 ratio < 0.1 S2->S3 S4 4. LC Separation Gradient elution on Polar-Embedded C18 S3->S4 S5 5. Data Acquisition Quantify via m/z 240.1 & 262.1 S4->S5

Caption: Self-validating LC-MS workflow for Boc-protected spirocycles.

References

  • BenchChem. "Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester." BenchChem.
  • RSC Publishing. "Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples." RSC Advances.
  • Google Patents. "WO2023030385A1 - Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation.
  • ACS Publications. "Double Cyclization Tandem Mass for Identification and Quantification of Phosphatidylcholines Using Isobaric Six-Plex Capillary nLC-MS/MS." Journal of the American Society for Mass Spectrometry.
  • Frontiers. "Three Decades of Amyloid Beta Synthesis: Challenges and Advances." Frontiers in Chemistry.

Sources

Comparative

A Senior Application Scientist’s Guide to the Synthesis of Spirocyclic Compounds: Benchmarking New Methodologies Against Established Routes

Introduction: The Allure and Challenge of the Third Dimension Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, are privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure and Challenge of the Third Dimension

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2][3][4] Their inherent rigidity and spatial complexity allow for precise presentation of functional groups, enhancing interactions with biological targets and often leading to improved physicochemical properties like solubility and metabolic stability compared to their planar counterparts.[1][5][6] This has made them integral components of numerous approved drugs and promising clinical candidates targeting a wide array of diseases, including cancer, as well as neurological, infectious, and metabolic disorders.[7][8][9]

However, the very structural feature that makes spirocycles so attractive—the quaternary spirocenter—presents a significant synthetic hurdle.[1] Controlling the stereochemistry at this fully substituted carbon atom is a formidable challenge, demanding innovative and robust synthetic strategies. This guide provides an in-depth comparison of emerging synthetic methods against more established approaches, offering researchers and drug development professionals a critical benchmark for selecting the most effective route to these complex and valuable molecules.

Pillar 1: Established Methodologies - The Foundations of Spirocycle Synthesis

Before delving into modern innovations, it is crucial to understand the foundational methods that have historically enabled access to spirocyclic frameworks. These techniques, while sometimes lacking the efficiency or stereocontrol of newer methods, form the bedrock of spirocycle chemistry.

  • Intramolecular Cycloadditions and Alkylations: These are among the most traditional approaches, often relying on the formation of a bond between a nucleophilic center and an electrophilic one within the same molecule. A classic example is the base-catalyzed spiroannulation of a cyclic ketone with an appropriate alkyl halide, a strategy used in the synthesis of natural products like β-vetivone.[8]

  • Rearrangement Reactions: Certain molecular rearrangements can be ingeniously orchestrated to forge a spirocyclic core, often proceeding through complex mechanistic pathways to install the quaternary center.[1]

  • Radical Cyclizations: The generation of a radical species that can undergo an intramolecular cyclization onto a double bond or aromatic ring is another established route for creating the spiro junction.[1][10]

  • Intermolecular Cycloadditions: Reactions like the [3+2] and [4+2] cycloadditions have long been employed to construct spirocyclic systems, effectively building the spiro-ring onto a pre-existing cyclic structure.[1][11]

While effective, these methods can suffer from limitations such as harsh reaction conditions, the need for multi-step sequences, and often, a lack of stereocontrol, which has driven the development of the more advanced strategies discussed next.

Pillar 2: The New Wave - Advanced Strategies for Spirocycle Construction

Recent years have witnessed a revolution in synthetic methodology, providing powerful new tools for the efficient and stereoselective synthesis of spirocycles. These methods prioritize atom economy, operational simplicity, and precise control over the three-dimensional structure.

Domino and Multicomponent Reactions: The Power of Efficiency

Perhaps the most significant advance in generating molecular complexity is the rise of domino (or cascade) reactions. These processes combine multiple bond-forming events into a single, uninterrupted sequence without isolating intermediates, dramatically improving efficiency and reducing waste.[2][3]

  • Causality in Design: The elegance of a domino reaction lies in its design, where the product of one reaction becomes the substrate for the next. For instance, a Knoevenagel condensation can generate an electrophilic Michael acceptor in situ, which then undergoes a conjugate addition followed by an intramolecular cyclization, all in one pot.[2] This approach minimizes purification steps and solvent usage, aligning with the principles of green chemistry.[2]

  • Recent Examples:

    • Knoevenagel/Michael/Cyclization: This multicomponent domino strategy can be used for the green synthesis of spiro compounds, sometimes employing ionic liquids as catalysts and microwave assistance to accelerate the reaction.[2]

    • Metal-Mediated Domino Reactions: A Zn-mediated reaction between isatin derivatives and 2-(bromomethyl)acrylates provides direct, one-step access to biologically relevant spiro-fused oxindoles.[12]

    • Organocatalyzed Cascades: An enantioselective sulfa-Michael/Michael domino reaction, catalyzed by a chiral organocatalyst, can construct spiropyrazolone tetrahydrothiophenes with three contiguous stereocenters in high yield and stereoselectivity.[3]

Asymmetric Catalysis: Mastering Stereochemistry

For applications in drug development, achieving high enantiopurity is non-negotiable. Asymmetric catalysis has emerged as the premier strategy for controlling the absolute stereochemistry of the spirocenter.

  • Organocatalysis: The use of small, chiral organic molecules as catalysts has provided a robust and often metal-free alternative for asymmetric synthesis.

    • N-Heterocyclic Carbenes (NHCs): NHCs have proven versatile in catalyzing annulation reactions to form various spiroheterocycles, including spirocyclic oxindoles and spirobenzazepinones, with excellent enantioselectivities.[13]

    • Phosphine Catalysis: Chiral phosphines can catalyze [3+2] cycloadditions with substrates bearing an exocyclic double bond to furnish spirocycles with good regio- and enantioselectivities.[14]

    • Thiourea Catalysis: Bifunctional thiourea catalysts are highly effective in promoting 1,3-dipolar cycloadditions to generate spirooxindoles with outstanding yields and stereoselectivities (up to 99% ee).[11]

  • Transition Metal Catalysis: The unique reactivity of transition metals enables powerful transformations that are often difficult to achieve otherwise.

    • Palladium & Nickel Catalysis: Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) followed by a Heck reaction is a powerful two-step sequence to prepare optically active spirocycles.[15] Similarly, nickel catalysis can be used for the intramolecular spirocyclization of lactones.[15][16]

    • Iridium-Containing Cytochromes: Merging transition metal catalysis with biocatalysis, engineered iridium-containing enzymes can catalyze the enantioselective cyclopropanation of N-heterocycles to access novel, enantioenriched spirocycles.[17]

    • Synergistic Catalysis: A cutting-edge approach combines organocatalysis and transition metal catalysis in a single pot, where each catalyst performs a distinct, compatible role to achieve transformations not possible with either alone.[18]

Enabling Technologies and Reagents
  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates and improve yields in multicomponent reactions for spiro heterocycle synthesis, making it a powerful tool for rapid library generation.[19]

  • Biocatalysis: Leveraging nature's catalysts, enzymes such as cytochrome P450s and flavin-dependent monooxygenases are being used for dearomative spirocyclization reactions. This approach offers unparalleled stereocontrol under mild, sustainable conditions, representing a frontier in green chemistry.[20]

  • Hypervalent Iodine Reagents: Reagents like PIDA and PIFA serve as environmentally benign electrophiles and oxidants to mediate spirocyclization, offering a metal-free alternative for constructing spirodienones and other complex scaffolds.[21]

Pillar 3: Benchmarking the Methods - A Comparative Analysis

Choosing the right synthetic strategy depends on a multitude of factors, including the target structure, desired stereoselectivity, scalability, and available resources. The following table provides a comparative overview of the discussed methodologies.

MethodCatalyst/Reagent TypeTypical YieldsStereoselectivitySubstrate ScopeKey AdvantagesKey Limitations
Domino Reactions Organocatalysts, Metals (e.g., Zn), BasesGood to ExcellentVariable; can be high with chiral catalystsBroad, especially for oxindolesHigh step/atom economy, operational simplicity, complexity generation.[2][12]Optimization can be complex; single failure disrupts the entire sequence.
Organocatalysis Chiral Amines, NHCs, Phosphines, ThioureasGood to ExcellentGenerally High to Excellent EnantioselectivityBroad, dependent on catalyst classMetal-free, often mild conditions, high stereocontrol.[13][14][22]Catalyst loading can be high; may not work for all substrate classes.
Transition Metal Pd, Ni, Rh, Ir, CuGood to ExcellentGenerally High to Excellent EnantioselectivityVery BroadHigh efficiency, enables unique transformations, low catalyst loadings.[15][23][24]Cost and toxicity of metals, sensitivity to air/moisture.
Microwave-Assisted Various (used as an energy source)Often ImprovedN/A (affects rate, not selectivity)BroadDrastically reduced reaction times, improved yields.[19]Requires specialized equipment, potential for pressure buildup.
Biocatalysis Enzymes (e.g., P450s)Moderate to GoodExcellent Enantio- and DiastereoselectivityOften NarrowExtremely high stereocontrol, green/sustainable, mild conditions.[20]Limited substrate scope, enzyme availability and stability can be issues.
Hypervalent Iodine PIDA, PIFAGoodGenerally not stereoselective unless chiral substrate is usedPrimarily for phenols and related systemsMetal-free, mild reaction conditions, environmentally friendly.[21]Stoichiometric use of reagents, limited to oxidative cyclizations.

Visualizing the Strategy

Workflow for Method Selection

The choice of a synthetic method is a critical decision point in any research program. The following diagram outlines a logical workflow to guide this selection process.

MethodSelection start Define Target Spirocycle q1 Is Asymmetric Synthesis Required? start->q1 q2 Is High Step-Economy Critical? q1->q2 No asym Asymmetric Catalysis (Organo-, Transition Metal, Bio-) q1->asym Yes q4 Is the Substrate an Activated Phenol? q2->q4 No domino Domino / MCR Methods q2->domino Yes q3 Is Metal Contamination a Concern? organo_bio Organocatalysis or Biocatalysis q3->organo_bio Yes tm Transition Metal Catalysis q3->tm No hvi Hypervalent Iodine Reagents q4->hvi Yes classical Classical Methods (e.g., Intramolecular Alkylation) q4->classical No asym->q3 DominoMechanism cluster_steps One-Pot Sequence Start Isatin + Malononitrile + Barbituric Acid Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Activated Alkene (Michael Acceptor) Step1->Intermediate1 Step2 Step 2: Michael Addition Intermediate1->Step2 Intermediate2 Open-Chain Adduct Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 Product Final Spirocyclic Product Step3->Product

Caption: A simplified mechanism for a one-pot domino reaction to form a spirocycle.

Experimental Protocol: A Representative Modern Synthesis

The following protocol is adapted from a green, microwave-assisted, three-component domino reaction for the synthesis of spiro compounds, demonstrating the practical application of modern methodologies. [2] Title: Microwave-Assisted Synthesis of Spiro[Indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

Objective: To synthesize a functionalized spiro-oxindole via a one-pot, three-component domino reaction under microwave irradiation.

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • 1-methylimidazolium chloride (Ionic Liquid Catalyst, 15 mol%)

  • Ethanol (5 mL)

Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and 1-methylimidazolium chloride (0.15 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 80 °C for 10-15 minutes.

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction cascade compared to conventional heating. The ionic liquid acts as a green catalyst, facilitating the reaction sequence.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the pure spiro compound.

    • Self-Validation: The purity of the final product can be confirmed by melting point determination, and its structure can be unequivocally verified by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The reported yield for this type of reaction is typically in the range of 43-98%. [2]

Conclusion and Future Outlook

The synthesis of spirocyclic compounds has evolved from classical, often arduous methods to a sophisticated science dominated by catalytic, stereoselective, and highly efficient domino reactions. New methodologies based on organocatalysis, transition metal catalysis, and biocatalysis have provided unprecedented access to enantiomerically pure spirocycles, which are critical for modern drug discovery. [6][25] The future of the field will likely be shaped by the principles of sustainability and automation. We can anticipate further growth in biocatalytic methods, including the use of AI-driven enzyme design to broaden substrate scope and enhance catalytic efficiency. [20]The integration of flow chemistry and high-throughput synthesis will continue to streamline the production and screening of spirocyclic compound libraries, accelerating the discovery of next-generation therapeutics. [7]For researchers and drug developers, a deep understanding of this diverse synthetic toolbox is essential for navigating the complex yet rewarding landscape of spirocycle chemistry.

References

  • Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. MDPI.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC.
  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis. East China Normal University.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry.
  • New methods for the synthesis of spirocyclic cephalosporin analogues. MDPI.
  • Advances in the Synthesis of Spirocyclic Nucleosides. Thieme.
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. ACS Publications.
  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Royal Society of Chemistry.
  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. SciSpace.
  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed.
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
  • Phosphine Organocatalysis for the Synthesis of Spirocyclic Compounds. Thieme.
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
  • Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. PubMed.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications.
  • Domino Reactions of Vinyl Malononitriles with 3-Phenacylideneoxindoles for Efficient Synthesis of Functionalized Spirocyclic Oxindoles. ACS Publications.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
  • Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies. Royal Society of Chemistry.
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Royal Society of Chemistry.
  • New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii.
  • Asymmetric Synthesis of Spirocyclic Lactones. Thieme.
  • Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential‐[2][12]Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ACS Publications.
  • Total syntheses of natural products containing spirocarbocycles. Royal Society of Chemistry.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.

Sources

Validation

"evaluation of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate as a scaffold against other heterocyclic cores"

Introduction: The Shift from Planar to Spirocyclic Cores The pharmaceutical industry is undergoing a structural paradigm shift, moving away from planar, sp2-rich aromatic rings toward complex, three-dimensional architect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift from Planar to Spirocyclic Cores

The pharmaceutical industry is undergoing a structural paradigm shift, moving away from planar, sp2-rich aromatic rings toward complex, three-dimensional architectures. This transition is driven by the well-documented principle that a higher fraction of sp3-hybridized carbons (Fsp3) correlates directly with improved physicochemical properties and higher clinical success rates [1]. As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

Among these, Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate has emerged as a highly versatile, bifunctional spirocyclic scaffold. This guide provides an objective, data-driven comparison of the 1-azaspiro[4.4]nonane core against traditional planar heterocycles (e.g., pyrrolidines and piperidines), detailing the mechanistic causality behind its superior properties and providing validated experimental workflows for its application.

Section 1: Structural Deconstruction and Mechanistic Causality

The architecture of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate offers three distinct strategic advantages in drug design [2]:

  • High Fsp3 and 3D Geometry: The spiro fusion of two cyclopentane-derived rings forces the molecule into a rigid, non-planar conformation. This inherent 3D character disrupts flat crystal packing, which fundamentally lowers the melting point and improves aqueous solubility compared to planar analogs.

  • Steric Shielding for Metabolic Stability: Cytochrome P450 enzymes typically target the α-carbons of amines for oxidative dealkylation. The quaternary spiro carbon in the azaspiro[4.4]nonane system lacks α-protons, effectively blocking this primary metabolic liability and significantly reducing intrinsic clearance (CLint) [3].

  • Orthogonal Synthetic Tractability: The molecule features a Boc-protected secondary amine at position 1 and a reactive ketone at position 6. This allows for orthogonal, late-stage functionalization without cross-reactivity, streamlining the synthesis of complex libraries [4].

G Planar Planar Heterocycles (e.g., Pyrrolidine) Spiro Azaspiro[4.4]nonane Core Planar->Spiro Scaffold Hopping Prop1 High Fsp3 Fraction Spiro->Prop1 Prop2 3D Vector Projection Spiro->Prop2 Prop3 Steric Shielding Spiro->Prop3 Out1 Increased Solubility Prop1->Out1 Out2 Enhanced Target Affinity Prop2->Out2 Out3 Metabolic Stability Prop3->Out3

Fig 1. Mechanistic transition from planar to spirocyclic cores driving improved drug-like properties.

Section 2: Comparative Physicochemical & Metabolic Profiling

When replacing a standard pyrrolidine or piperidine ring with a spirocyclic core, the thermodynamic and pharmacokinetic landscapes of the lead compound are fundamentally altered. The rigid, three-dimensional arrangement pre-organizes the functional groups, reducing the entropic penalty ( ΔS ) upon binding to the target receptor.

Table 1: Comparative Profiling of Heterocyclic Scaffolds

PropertyPlanar Pyrrolidine CoreAzaspiro[4.4]nonane CoreMechanistic Causality
Fsp3 Fraction Low (<0.5)High (>0.8)Increased 3D character disrupts crystal packing, improving aqueous solubility.
LogD (pH 7.4) BaselineLowered by ~0.5–1.0Shielded lipophilic surface area reduces non-specific protein binding.
Metabolic Stability High clearance (CLint)Low clearance (CLint)Steric hindrance at the quaternary spiro center prevents CYP450 α-oxidation.
Binding Entropy High penaltyLow penaltyPre-organized rigid conformation minimizes entropy loss upon target binding.
Section 3: Experimental Workflows and Self-Validating Protocols

To harness the potential of Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate, robust synthetic and analytical methodologies are required. The following protocols are designed as self-validating systems to ensure reproducibility and scientific rigor.

Protocol 1: Orthogonal Functionalization via C6 Reductive Amination

This protocol exploits the C6 ketone while preserving the N1 Boc-protection, allowing for divergent library synthesis.

  • Objective: Install an amine diversity element at the C6 position.

  • Causality & Rationale: Using Sodium triacetoxyborohydride (NaBH(OAc)3) provides mild hydride delivery. It is insufficiently reactive to reduce the ketone directly to an alcohol, ensuring that reduction only occurs after the transient iminium ion is formed. The mildly acidic conditions (AcOH) catalyze imine formation without cleaving the acid-sensitive Boc group.

Step-by-Step Methodology:

  • Preparation: Dissolve Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq) and the primary/secondary amine of choice (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours to facilitate iminium ion formation. (Self-Validation Check: Monitor via LC-MS for the disappearance of the ketone mass and appearance of the iminium intermediate before proceeding).

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability advantage of the azaspiro[4.4]nonane core over planar analogs, an in vitro human liver microsome (HLM) assay is essential.

  • Objective: Determine the intrinsic clearance (CLint) of the synthesized spiro-compound versus a planar control.

  • Causality & Rationale: HLMs contain the full complement of CYP450 enzymes. By measuring the parent compound's depletion over time in the presence of an NADPH regenerating system, we can quantify the steric protection afforded by the spirocyclic core.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound. Calculate half-life (t1/2) and CLint.

G Start Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Step1 C6 Ketone Functionalization (Reductive Amination) Start->Step1 Orthogonal handle Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 N1 Derivatization (Amidation/Alkylation) Step2->Step3 Assay In Vitro ADME Profiling (HLM Stability Assay) Step3->Assay Lead Compound Validation LC-MS/MS Quantification Assay->Validation

Fig 2. Orthogonal functionalization workflow and ADME validation for the azaspiro[4.4]nonane scaffold.

Conclusion

The strategic incorporation of spirocycles into drug candidates is not merely a structural trend, but a scientifically validated approach to overcoming the limitations of flatland chemistry. As demonstrated, Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate serves as a superior scaffold compared to traditional planar heterocycles. Its inherent 3D geometry enhances aqueous solubility, while the quaternary spiro center provides robust steric shielding against CYP450-mediated metabolism. Coupled with its orthogonal synthetic handles, this building block empowers medicinal chemists to rapidly generate highly stable, potent, and target-selective libraries.

References
  • Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Available at:[Link]

  • National Institutes of Health (PMC). "Approach to Heterospirocycles for Medicinal Chemistry." PMC Articles. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate, a key building block in modern medicinal chemistry, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Molecule

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound containing a ketone and an N-Boc protected amine. While specific toxicity data for this exact molecule may be limited, a thorough risk assessment can be conducted by considering the properties of its functional groups and structurally similar compounds.

  • N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis. While generally stable, its removal under acidic conditions can generate isobutylene and carbon dioxide. The primary amine precursor, if exposed, could be a potential irritant or sensitizer.

  • Spirocyclic Ketone: Spiro compounds can have unique three-dimensional structures that may influence their biological activity. Ketones are generally considered to be of low to moderate toxicity, but can be irritating to the eyes and respiratory tract.

  • General Chemical Handling: As with any fine chemical, there is a risk of irritation upon contact with the skin, eyes, or respiratory system. Ingestion should always be avoided.

A safety data sheet (SDS) for a similar compound, 6-oxa-9-azaspiro[4.5]decane hydrochloride, indicates that related structures may cause acute oral toxicity.[1] Therefore, it is prudent to handle Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate with a high degree of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[2]
Body A disposable, polyethylene-coated polypropylene gown or a laboratory coat worn over personal clothingProtects against spills and contamination.[2]
Respiratory A NIOSH-approved respirator (e.g., N95) or a full-face respirator with appropriate cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][4]
Feet Closed-toe shoesPrevents injury from dropped objects or spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing
  • Designated Area: All handling of solid Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.

  • Donning PPE: Before handling the compound, don all required PPE as outlined in the table above. Ensure gloves are inspected for any defects prior to use.[1]

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation and Reaction Setup
  • Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the glassware is properly dried and purged with an inert gas (e.g., nitrogen or argon) before introducing the compound.

  • Solvent Addition: Add the solvent to the reaction vessel containing the compound slowly and carefully to avoid splashing.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible. If direct manipulation is required, ensure all PPE is correctly in place.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate, including weighing paper, contaminated gloves, and disposable gowns, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any chemical waste down the drain.[1][5]

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

  • Decontamination: All glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visualizing the Workflow

The following diagram illustrates the key steps and safety precautions for handling Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe Enter weigh Weigh Solid don_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react solid_waste Solid Waste react->solid_waste Generate liquid_waste Liquid Waste react->liquid_waste Generate decontaminate Decontaminate Glassware react->decontaminate Complete

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.